Pro-HD1
Description
Structure
3D Structure
Properties
Molecular Formula |
C36H35N5O5S |
|---|---|
Molecular Weight |
649.8 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[4-[[4-[4-[(3-hydroxy-2-sulfanylidene-1-pyridinyl)methyl]phenyl]phenyl]methylamino]butylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C36H35N5O5S/c42-30-7-4-20-40(36(30)47)22-24-10-14-26(15-11-24)25-12-8-23(9-13-25)21-37-18-1-2-19-38-28-6-3-5-27-32(28)35(46)41(34(27)45)29-16-17-31(43)39-33(29)44/h3-15,20,29,37-38,42H,1-2,16-19,21-22H2,(H,39,43,44) |
InChI Key |
KVDMOAXBUDDCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Histone Deacetylase 1 (HDAC1) in Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone Deacetylase 1 (HDAC1) is a critical enzyme that plays a pivotal role in the regulation of gene expression and is implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. As a member of the class I histone deacetylases, HDAC1 primarily functions by removing acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. Its activity is integral to the function of several multiprotein co-repressor complexes. Dysregulation of HDAC1 expression and activity is frequently observed in various cancers, making it a prominent target for therapeutic intervention. This guide provides an in-depth overview of the core functions of HDAC1, its enzymatic activity, protein interactions, and its role in key signaling pathways.
Core Function: Transcriptional Regulation via Histone Deacetylation
HDAC1 is a key epigenetic modifier that removes acetylation marks from histone and non-histone proteins.[1] The deacetylation of histones, particularly H3 and H4, by HDAC1 results in a more compact chromatin structure, which generally restricts the access of transcription factors to DNA, leading to transcriptional repression.[2][3] This enzymatic activity is fundamental to the dynamic regulation of gene expression that governs normal cellular function.
HDAC1 does not act in isolation but is a catalytic subunit of several major co-repressor complexes, including Sin3, NuRD (Nucleosome Remodeling and Deacetylation), and CoREST (co-repressor for element-1-silencing transcription factor).[2][4] These complexes are recruited to specific gene promoters by DNA-binding transcription factors, allowing for targeted gene silencing. While traditionally viewed as a transcriptional repressor, genome-wide studies have also localized HDAC1 to actively transcribed genes, suggesting a more nuanced role in balancing transcriptional activation and repression.
Cellular Localization and Expression
HDAC1 is a ubiquitously expressed and long-lived protein found predominantly in the nucleus. Its nuclear localization is consistent with its primary function in chromatin remodeling and gene regulation. Expression of HDAC1 is observed in most tissues throughout the life of an organism.
Protein Interactions and Complex Formation
The function of HDAC1 is intricately linked to its interactions with a multitude of other proteins. It often forms heterodimers with the highly homologous HDAC2, and these dimers are core components of the aforementioned co-repressor complexes.
Table 1: Key Protein Interactors of HDAC1
| Interacting Protein/Complex | Function of Interaction | Reference |
| HDAC2 | Forms heterodimers, often found together in co-repressor complexes. | |
| Sin3 Complex | A major co-repressor complex where HDAC1 acts as the catalytic subunit. | |
| NuRD Complex | A dual-function complex with both chromatin remodeling and histone deacetylation activities. | |
| CoREST Complex | A co-repressor complex involved in neuronal gene silencing. | |
| RbAp48 (p48) | A histone-binding protein that is a component of several HDAC1-containing complexes. | |
| mSin3A | A core component of the Sin3 complex that recruits HDAC1. | |
| Transcription Factors (e.g., SP1, Tbx2, YY1) | Recruit HDAC1-containing complexes to specific gene promoters to repress transcription. |
Enzymatic Activity
HDAC1 is a zinc-dependent deacetylase that catalyzes the removal of acetyl groups from the ε-amino group of lysine residues. This activity is not restricted to histones; a growing number of non-histone proteins are also known to be substrates for HDAC1, thereby modulating their function. The enzymatic activity of HDAC1 is crucial for its role in transcriptional repression.
Table 2: HDAC1 Enzymatic Properties
| Parameter | Value/Description | Reference |
| Enzyme Class | Histone Deacetylase (Class I) | |
| Cofactor | Zinc (Zn2+) | |
| Substrates | Acetylated lysine residues on histones (H2A, H2B, H3, H4) and non-histone proteins. | |
| Inhibitors | Small molecule inhibitors like Trichostatin A (TSA) and Trapoxin (TPX). |
Signaling Pathways and Cellular Roles
HDAC1 is involved in a multitude of cellular signaling pathways, primarily through its regulation of gene expression. Its activity impacts cell cycle progression, apoptosis, and cellular differentiation.
Cell Cycle Progression and Proliferation
A common feature observed in studies involving HDAC1 knockout, knockdown, or inhibition is a reduction in cell proliferation. HDAC1 plays a critical role in preventing the inappropriate expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27. By repressing the transcription of these genes, HDAC1 facilitates cell cycle progression. The absence of HDAC1 can lead to cell cycle arrest at the G1 phase or the G2/M transition.
Role in Cancer (Pro-oncogenic Function)
Altered expression and function of HDAC1 are common in a wide range of human cancers. It often exhibits a pro-oncogenic role, promoting tumorigenesis and tumor maintenance. In models of B cell lymphoma, HDAC1 and HDAC2 have been shown to promote tumorigenesis in a gene dose-dependent manner, with HDAC1 having a predominant function. This pro-oncogenic activity is linked to its role in suppressing tumor suppressor genes and promoting cell proliferation. The critical role of HDAC1 in cancer has made it an attractive target for the development of HDAC inhibitors (HDACis) for cancer therapy.
Caption: Pro-oncogenic functions of HDAC1 in cancer.
Experimental Protocols
Immunoprecipitation of HDAC Activity
This method is used to isolate HDAC1 and its associated complexes to measure their enzymatic activity.
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein complexes.
-
Immunoprecipitation: An antibody specific to HDAC1 is incubated with the cell lysate to capture HDAC1 and its interacting proteins.
-
Complex Capture: Protein A/G beads are used to pull down the antibody-HDAC1 complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
HDAC Activity Assay: The immunoprecipitated complex is incubated with a fluorescently labeled acetylated substrate. The deacetylase activity is measured by the increase in fluorescence upon cleavage of the acetyl group.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the specific genomic loci where HDAC1 is bound.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody against HDAC1 is used to immunoprecipitate the HDAC1-cross-linked chromatin.
-
Reverse Cross-linking: The cross-links are reversed by heating.
-
DNA Purification and Analysis: The associated DNA is purified and can be analyzed by qPCR to quantify binding to specific gene promoters or by high-throughput sequencing (ChIP-seq) to map genome-wide binding sites.
Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion
HDAC1 is a master regulator of the cellular epigenome, with profound effects on gene expression and cellular fate. Its central role in transcriptional repression, cell cycle control, and tumorigenesis underscores its importance as a subject of basic research and a target for drug development. A thorough understanding of its enzymatic function, protein-protein interactions, and involvement in signaling pathways is crucial for the development of novel therapeutic strategies targeting diseases such as cancer. The methodologies described provide a framework for the continued investigation of HDAC1's complex cellular functions.
References
- 1. Histone deacetylase 1 plays a predominant pro-oncogenic role in Eμ-myc driven B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The physiological roles of histone deacetylase (HDAC) 1 and 2: complex co-stars with multiple leading parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A role for histone deacetylase activity in HDAC1-mediated transcriptional repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating the Regulators: The Role of Histone Deacetylase 1 (HDAC1) in Erythropoiesis [mdpi.com]
Understanding the Selectivity of Pro-HD1 for HDAC6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pro-HD1 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Histone Deacetylase 6 (HDAC6). This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind determining the selectivity of this compound for HDAC6 over other HDAC isoforms. It includes detailed experimental protocols, data presentation formats, and visualizations of the underlying biological pathways and experimental workflows. This document is intended to serve as a resource for researchers in drug discovery and development, offering a framework for the characterization of targeted protein degraders.
Introduction to this compound and HDAC6
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein quality control, and signal transduction. Its substrates are predominantly non-histone proteins, with α-tubulin being a key target. The deacetylation of α-tubulin by HDAC6 affects microtubule dynamics and stability. Dysregulation of HDAC6 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
This compound is a heterobifunctional molecule known as a PROTAC. It is designed to specifically target HDAC6 for degradation through the ubiquitin-proteasome system. This compound consists of three key components: a ligand that binds to HDAC6, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a linker that connects these two ligands. By bringing HDAC6 into close proximity with an E3 ligase, this compound facilitates the ubiquitination of HDAC6, marking it for subsequent degradation by the proteasome.
The therapeutic potential of this compound hinges on its selectivity for HDAC6 over other HDAC isoforms. Off-target degradation of other HDACs could lead to unintended cellular effects and toxicity. Therefore, a thorough characterization of its selectivity profile is paramount.
Quantitative Analysis of this compound Selectivity
A comprehensive understanding of this compound's selectivity requires quantitative assessment of its binding affinity and inhibitory activity against a panel of HDAC isoforms.
In Vitro Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. For this compound, determining the IC50 values against a wide range of HDAC isoforms is a critical first step in assessing its selectivity.
Table 1: Inhibitory Activity (IC50) of this compound against a Panel of HDAC Isoforms
| HDAC Isoform | Class | This compound IC50 (nM) | Reference Compound (e.g., Panobinostat) IC50 (nM) | Selectivity Ratio (IC50 other HDAC / IC50 HDAC6) |
| HDAC6 | IIb | [Insert Value] | [Insert Value] | 1 |
| HDAC1 | I | [Insert Value] | [Insert Value] | [Calculate Ratio] |
| HDAC2 | I | [Insert Value] | [Insert Value] | [Calculate Ratio] |
| HDAC3 | I | [Insert Value] | [Insert Value] | [Calculate Ratio] |
| HDAC8 | I | [Insert Value] | [Insert Value] | [Calculate Ratio] |
| HDAC4 | IIa | [Insert Value] | [Insert Value] | [Calculate Ratio] |
| HDAC5 | IIa | [Insert Value] | [Insert Value] | [Calculate Ratio] |
| HDAC7 | IIa | [Insert Value] | [Insert Value] | [Calculate Ratio] |
| HDAC9 | IIa | [Insert Value] | [Insert Value] | [Calculate Ratio] |
| HDAC10 | IIb | [Insert Value] | [Insert Value] | [Calculate Ratio] |
| HDAC11 | IV | [Insert Value] | [Insert Value] | [Calculate Ratio] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Cellular Degradation Potency (DC50) and Selectivity
As a PROTAC, the primary mode of action for this compound is degradation. Therefore, it is essential to measure its half-maximal degradation concentration (DC50) and assess its degradation selectivity in a cellular context.
Table 2: Degradation Potency (DC50) and Selectivity of this compound in a Cellular Context
| Protein Target | DC50 (nM) in [Cell Line] | Max Degradation (%) |
| HDAC6 | [Insert Value] | [Insert Value] |
| HDAC1 | > [Highest Conc. Tested] | [Insert Value] |
| HDAC2 | > [Highest Conc. Tested] | [Insert Value] |
| HDAC3 | > [Highest Conc. Tested] | [Insert Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic activity of recombinant HDAC isoforms in the presence of this compound.
Protocol:
-
Reagents:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)
-
This compound (serially diluted in DMSO)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant HDAC enzyme to each well.
-
Add the diluted this compound to the respective wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blotting for α-Tubulin Acetylation
This cellular assay assesses the functional consequence of HDAC6 inhibition by measuring the acetylation level of its primary substrate, α-tubulin.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, A549) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
-
In-Cell ELISA for HDAC6 Degradation
This high-throughput assay quantifies the amount of HDAC6 protein remaining in cells after treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and treat with a dilution series of this compound for a desired time period.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution containing Triton X-100.
-
-
Immunodetection:
-
Block the wells with a blocking buffer.
-
Incubate with a primary antibody specific for HDAC6.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Add a colorimetric HRP substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of HDAC6 degradation relative to vehicle-treated controls and determine the DC50 value.
-
Visualizing the Mechanism of Action and Experimental Workflows
Graphical representations are invaluable for understanding the complex biological processes and experimental procedures involved in characterizing this compound.
This compound Mechanism of Action
Pro-HD1 (Protectin) Platform: A Technical Overview of Discovery, Synthesis, and Core Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the discovery, biosynthesis, and key experimental methodologies related to the Pro-HD1 class of molecules, known in scientific literature as Protectins. This family of specialized pro-resolving mediators (SPMs), including Protectin D1 (PD1/NPD1) and Protectin DX (PDX), are endogenous lipid mediators derived from docosahexaenoic acid (DHA). They are potent agonists in the resolution of inflammation, representing a significant area of interest for therapeutic development. This document details the enzymatic pathways governing their synthesis, summarizes key quantitative bioactivity data, outlines core experimental protocols for their analysis, and provides visual representations of these complex systems.
Discovery of the Protectin Family
The discovery of Protectins marked a paradigm shift in the understanding of inflammatory resolution, moving from a passive dilution of pro-inflammatory signals to a highly active, biochemically orchestrated process. Research led by Dr. Charles N. Serhan and colleagues identified a novel genus of mediators derived from the omega-3 fatty acid DHA that actively promote the return to tissue homeostasis.[1][2]
These molecules were first identified in resolving inflammatory exudates and were found to possess potent anti-inflammatory and pro-resolving actions.[2] Protectin D1 (PD1) was identified as 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid.[3][4] When biosynthesized in neural tissues, where it exerts potent neuroprotective effects, it is termed Neuroprotectin D1 (NPD1), though it is structurally identical to PD1.
Further research identified a key stereoisomer, Protectin DX (PDX), or 10S,17S-diHDHA, which is also bioactive and contributes to the pro-resolving functions of this lipid mediator family.
Biosynthesis Pathways of Protectins
Protectins are not stored pre-formed within cells but are biosynthesized on demand from their precursor, docosahexaenoic acid (DHA), through specific, stereocontrolled enzymatic pathways. The synthesis involves a series of oxygenation steps catalyzed by lipoxygenase (LOX) enzymes.
Protectin D1 (PD1/NPD1) Synthesis Pathway
The primary pathway for PD1 biosynthesis is initiated by the action of a 15-lipoxygenase (15-LOX) type enzyme.
-
Initial Oxygenation: 15-LOX acts on DHA to produce a 17S-hydroperoxy intermediate (17S-HpDHA).
-
Epoxide Formation: This unstable intermediate is rapidly converted into a 16(17)S-epoxide.
-
Enzymatic Hydrolysis: The epoxide is then enzymatically hydrolyzed to form the final, stable PD1 molecule with its characteristic conjugated triene structure and 10R and 17S dihydroxy groups.
A related pathway can be initiated by aspirin-acetylated cyclooxygenase-2 (COX-2), which, instead of producing prostaglandins, generates a 17R-hydroperoxy intermediate from DHA. This leads to the formation of 17R-PD1, also known as aspirin-triggered protectin D1 (AT-PD1), another potent pro-resolving mediator.
Protectin DX (PDX) Synthesis Pathway
The biosynthesis of the PDX isomer involves a different sequence of enzymatic reactions, highlighting the complexity and specificity of SPM production.
-
First Oxygenation: The pathway is initiated by an 8S-lipoxygenase (8S-LOX), which converts DHA into 10S-hydroxy-DHA (10S-HDHA).
-
Second Oxygenation: A subsequent oxygenation at the 17S position is catalyzed by a 15S-lipoxygenase (15S-LOX), acting on the 10S-HDHA intermediate to form 10S,17S-diHDHA, which is Protectin DX.
This two-step, sequential lipoxygenation results in the distinct stereochemistry of PDX compared to PD1.
Quantitative Bioactivity Data
Protectins exhibit potent biological activity at picomolar to nanomolar concentrations. Their functions include limiting neutrophil infiltration, stimulating macrophage efferocytosis (clearance of apoptotic cells), and reducing pro-inflammatory cytokine production.
| Mediator | Assay | Model System | Potency / Efficacy |
| Protectin D1 | Neutrophil Infiltration | Murine Peritonitis | ~50% inhibition at 10 ng/mouse |
| Protectin D1 | Neutrophil Infiltration | Murine Peritonitis | Active at 1 ng/mouse |
| Protectin DX | Neutrophil Infiltration | Murine Peritonitis | Active at 100 ng/mouse |
| NPD1 (PD1) | Specific Binding | Human RPE Cells | EC50 of 3.6 nmol/mg protein |
| 22-OH-PD1 | Neutrophil Chemotaxis | In vitro | Active at 0.01–10 nM |
| AT-PD1 | Neutrophil Infiltration | Murine Peritonitis | ~30% inhibition at 10 ng/mouse |
Data compiled from references.
Key Experimental Protocols
The analysis of Protectins requires specialized and highly sensitive methodologies due to their low endogenous concentrations and labile nature.
Extraction from Biological Samples: Solid-Phase Extraction (SPE)
A crucial first step for analyzing Protectins from complex biological matrices (e.g., plasma, cell culture supernatant, inflammatory exudates) is solid-phase extraction (SPE). This technique isolates and concentrates the lipid mediators while removing interfering substances.
Methodology Outline:
-
Sample Acidification: The biological sample is acidified to a pH of approximately 3.5. This protonates the carboxylic acid group on the Protectins, making them less polar.
-
Sorbent Conditioning: A C18 reversed-phase SPE cartridge is conditioned, typically by washing with methanol followed by water. This activates the sorbent.
-
Sample Loading: The acidified sample is loaded onto the SPE cartridge. The Protectins and other lipids bind to the C18 sorbent, while polar components like salts pass through.
-
Washing: The cartridge is washed with a low-polarity solvent (e.g., water followed by hexane) to remove remaining hydrophilic impurities.
-
Elution: The purified Protectins are eluted from the cartridge using a more non-polar solvent, such as methyl formate or methanol.
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a small volume of mobile phase (e.g., methanol/water) for analysis.
Identification and Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of Protectins. This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
Methodology Outline:
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically using a C18 reversed-phase column. A solvent gradient (e.g., a water/methanol/acetonitrile gradient) is used to separate the different lipid mediators based on their polarity and retention time.
-
Ionization: As the molecules elute from the column, they enter the mass spectrometer's ion source, usually an electrospray ionization (ESI) source operating in negative ion mode, which generates deprotonated molecular ions [M-H]⁻.
-
Tandem Mass Spectrometry (MS/MS): The analysis is performed using Multiple Reaction Monitoring (MRM).
-
Q1 (Parent Ion Selection): The first quadrupole selects the specific mass-to-charge ratio (m/z) of the [M-H]⁻ ion for a target Protectin.
-
Q2 (Collision Cell): The selected ion is fragmented by collision with an inert gas (e.g., nitrogen).
-
Q3 (Daughter Ion Selection): The third quadrupole selects for specific, characteristic fragment ions (daughter ions) produced from the fragmentation.
-
-
Identification and Quantification: A Protectin is positively identified by matching its retention time and its parent-daughter ion transition to that of a pure synthetic standard. Quantification is achieved by comparing the peak area of the endogenous molecule to a calibration curve generated from known amounts of the synthetic standard, often with the use of a stable isotope-labeled internal standard.
Functional Bioassay: Neutrophil Chemotaxis
A key function of Protectins is their ability to inhibit the migration of neutrophils to sites of inflammation. This can be measured using a chemotaxis assay, such as the Boyden chamber or Transwell® assay.
Methodology Outline:
-
Neutrophil Isolation: Primary human or murine neutrophils are isolated from whole blood or bone marrow.
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane (e.g., 5.0 µm pores).
-
Loading:
-
Lower Chamber: A chemoattractant (e.g., Interleukin-8 or fMLP) is placed in the lower chamber, with or without the Protectin being tested.
-
Upper Chamber: The isolated neutrophils are seeded into the upper chamber.
-
-
Incubation: The chamber is incubated (e.g., for 1 hour) to allow neutrophils to migrate through the membrane pores towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated into the lower chamber is quantified. This can be done by cell counting or by measuring total cellular ATP content using a luminescence-based assay.
-
Analysis: The inhibitory effect of the Protectin is determined by comparing the number of migrated neutrophils in its presence versus its absence.
Conclusion and Future Directions
The this compound/Protectin family of lipid mediators represents a cornerstone of endogenous inflammation resolution. Their discovery has opened new avenues for therapeutic intervention, shifting focus from simply blocking pro-inflammatory pathways to actively stimulating pro-resolving mechanisms. The detailed understanding of their biosynthetic pathways, coupled with robust analytical and functional assay protocols, provides a powerful toolkit for researchers and drug developers. Future work will likely focus on elucidating the specific receptors and downstream signaling pathways for each Protectin, exploring their therapeutic potential in a wider range of chronic inflammatory diseases, and developing stable synthetic analogs with enhanced pharmacokinetic properties.
References
- 1. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resolution of inflammation: the devil in the flask and in the details - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protectin D1 Is Generated in Asthma and Dampens Airway Inflammation and Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of PRO-HD1 in the Ubiquitin-Proteasome Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, playing a pivotal role in protein homeostasis and cellular regulation. The emergence of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by co-opting the UPS to selectively eliminate disease-causing proteins. This technical guide delves into the role and mechanism of PRO-HD1, a PROTAC specifically designed to harness the ubiquitin-proteasome pathway for the targeted degradation of Histone Deacetylase 6 (HDAC6). We will explore the fundamental principles of PROTACs, the specific action of this compound, present key quantitative data, and provide detailed experimental protocols for the characterization of such molecules.
Introduction to the Ubiquitin-Proteasome Pathway and PROTAC Technology
The ubiquitin-proteasome pathway is a highly regulated, multi-step enzymatic cascade that tags proteins for degradation.[1][2] The process involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3] The E3 ligase is responsible for recognizing the specific substrate protein and catalyzing the transfer of ubiquitin to it. A polyubiquitin chain serves as a degradation signal, targeting the protein to the 26S proteasome for proteolysis.[3][4]
PROTACs are heterobifunctional molecules engineered to hijack this natural degradation system. They consist of three components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, a PROTAC forms a ternary complex, which induces the ubiquitination of the POI by the recruited E3 ligase, leading to its subsequent degradation by the proteasome.
This compound: A PROTAC Targeting HDAC6
This compound is a PROTAC specifically developed to induce the degradation of Histone Deacetylase 6 (HDAC6). HDAC6 is a class IIb histone deacetylase that plays a role in various cellular processes, and its dysregulation has been implicated in cancer and neurodegenerative diseases. This compound effectively degrades HDAC6 in A549 cells and inhibits the proliferation of Jurkat cells.
The mechanism of action for this compound follows the general principle of PROTACs. It forms a ternary complex with HDAC6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HDAC6. The specific E3 ligase recruited by this compound is determined by the E3-recruiting ligand incorporated into its structure, which commonly targets ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
References
An In-depth Technical Guide to Histone Deacetylase 1 (HDAC1): Target Protein Binding and Recognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 1 (HDAC1) is a critical enzyme that plays a pivotal role in the regulation of gene expression through the deacetylation of lysine residues on both histone and non-histone proteins. This post-translational modification is a key component of epigenetic control, influencing chromatin structure and the accessibility of DNA to transcription factors. As a catalytic subunit of several large multiprotein complexes, HDAC1 is involved in a myriad of cellular processes, including cell cycle progression, differentiation, and DNA damage repair. Its dysregulation has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.
This technical guide provides a comprehensive overview of HDAC1's target protein binding and recognition. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on its interacting partners, the quantitative aspects of these interactions, experimental methodologies for their study, and the signaling pathways in which HDAC1 is a key player.
Target Proteins and Binding Affinities
HDAC1 does not typically function in isolation but exerts its effects as part of large multi-protein co-repressor complexes. The most well-characterized of these are the Sin3, NuRD (Nucleosome Remodeling and Deacetylation), and CoREST (Co-repressor for RE1-silencing transcription factor) complexes.[1] These complexes bring HDAC1 into proximity with its substrates, allowing for targeted deacetylation.
Table 1: Key Interacting Proteins of HDAC1
| Interacting Protein | Protein Class | Function in Complex | Experimental Method(s) |
| Core Complex Components | |||
| MTA1/2/3 | Scaffold Protein | Core component of the NuRD complex, mediating interactions with other subunits. | Co-IP, Pull-down, X-ray Crystallography |
| RBBP4/7 (RbAp46/48) | Histone Chaperone | Binds to histone tails, facilitating the recruitment of the NuRD complex to chromatin. | Co-IP, Pull-down, X-ray Crystallography |
| Sin3A | Scaffold Protein | Core component of the Sin3 complex, recruiting HDAC1 to repress transcription. | Co-IP, Pull-down |
| Transcription Factors | |||
| p53 | Tumor Suppressor | HDAC1 deacetylates p53, modulating its transcriptional activity and stability. | Co-IP, Pull-down, ChIP |
| Sp1 | Transcription Factor | Recruits HDAC1 to specific promoters to repress gene expression. | Co-IP, Pull-down, ChIP |
| E2F1 | Transcription Factor | Deacetylation by HDAC1 represses E2F1's transcriptional activity, impacting cell cycle progression. | Co-IP, Pull-down |
| Other Proteins | |||
| DNMT1 | DNA Methyltransferase | Interacts with HDAC1 to coordinate DNA methylation and histone deacetylation for gene silencing. | Co-IP, Pull-down |
| MDM2 | E3 Ubiquitin Ligase | Forms a complex with HDAC1 to promote the deacetylation and subsequent degradation of p53.[2] | Co-IP, Pull-down |
Table 2: IC50 Values of Selected HDAC1 Inhibitors
| Inhibitor | Class | HDAC1 IC50 (nM) | Notes |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | 130.0[1] | FDA-approved for cutaneous T-cell lymphoma. |
| Romidepsin | Class I selective inhibitor | 3.6 | FDA-approved for cutaneous and peripheral T-cell lymphoma. |
| Entinostat | Class I selective inhibitor | 453.0 | Investigated in various cancers. |
| Mocetinostat | Class I selective inhibitor | 243.0 | Investigated in various cancers. |
| BG45 | Class I HDAC inhibitor | 2000.0[3] | Shows selectivity for HDAC3 over HDAC1/2.[3] |
| WT161 | HDAC6 inhibitor | 8.35 | Highly selective for HDAC6 over class I HDACs. |
| ACY-738 | HDAC6 inhibitor | >1000 | High selectivity for HDAC6. |
| Quisinostat | Pan-HDAC inhibitor | 0.11 | Potent inhibitor of multiple HDACs. |
Experimental Protocols
The study of HDAC1 protein interactions and activity relies on a variety of well-established molecular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions
This protocol describes the co-immunoprecipitation of HDAC1 and an interacting partner from cell lysates.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody specific to the protein of interest (e.g., anti-HDAC1 or anti-interacting protein) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both HDAC1 and the suspected interacting protein to confirm their presence in the immunoprecipitated complex.
-
GST Pull-Down Assay to Detect In Vitro Interactions
This protocol is used to confirm a direct interaction between HDAC1 and a target protein using purified recombinant proteins.
-
Protein Expression and Purification:
-
Express and purify a GST-tagged fusion protein of one interacting partner (e.g., GST-HDAC1) and the untagged version of the other protein from E. coli or another expression system.
-
-
Binding Reaction:
-
Immobilize the GST-fusion protein on glutathione-sepharose beads by incubating them together for 1-2 hours at 4°C.
-
Wash the beads to remove unbound GST-fusion protein.
-
Add the purified untagged protein to the beads and incubate for 2-4 hours at 4°C to allow for binding.
-
-
Washing and Elution:
-
Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.
-
Elute the bound proteins by adding a solution of reduced glutathione or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blotting using an antibody against the untagged protein. The presence of the untagged protein in the eluate indicates a direct interaction with the GST-tagged protein.
-
HDAC Activity Assay
This fluorometric assay measures the enzymatic activity of immunoprecipitated or purified HDAC1.
-
Immunoprecipitation or Protein Purification:
-
Immunoprecipitate HDAC1 from cell lysates as described in the Co-IP protocol or use purified recombinant HDAC1.
-
-
Deacetylation Reaction:
-
Resuspend the beads with the immunoprecipitated HDAC1 or the purified enzyme in HDAC assay buffer.
-
Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Development and Measurement:
-
Stop the deacetylation reaction and add a developer solution that specifically cleaves the deacetylated substrate to release a fluorescent product (e.g., AMC).
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Quantify the HDAC activity by comparing the fluorescence of the sample to a standard curve generated with known concentrations of the fluorescent product.
-
Signaling Pathways and Logical Relationships
HDAC1 is a central node in several critical signaling pathways, where it regulates gene expression programs that control cell fate. The following diagrams, generated using the DOT language for Graphviz, illustrate two key pathways involving HDAC1.
HDAC1 in Cell Cycle Regulation
HDAC1 plays a crucial role in the G1/S phase transition of the cell cycle by regulating the activity of the E2F transcription factor.
The NuRD Complex Assembly and Function
HDAC1 is a core component of the NuRD complex, which couples histone deacetylation with chromatin remodeling to repress gene expression.
Conclusion
HDAC1 is a multifaceted protein that lies at the heart of epigenetic regulation. Its ability to interact with a wide range of proteins and participate in multiple chromatin-modifying complexes underscores its importance in maintaining cellular homeostasis. The intricate network of interactions and the precise mechanisms of its recruitment and regulation are areas of intense research. A deeper understanding of HDAC1's target protein binding and recognition will continue to fuel the development of more specific and effective therapeutic strategies for a variety of diseases. This guide provides a foundational understanding of these complex processes and serves as a practical resource for researchers dedicated to unraveling the biology of HDAC1 and its therapeutic potential.
References
An In-depth Technical Guide to the Foundational Principles of a VHL-based HDAC6 PROTAC Degrader
This guide provides a comprehensive overview of the core principles, mechanism of action, and experimental validation of a selective Histone Deacetylase 6 (HDAC6) PROTAC (Proteolysis Targeting Chimera) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technology represents a significant advancement in targeted protein degradation, offering a powerful tool for researchers and drug developers.
Introduction: HDAC6 as a Therapeutic Target
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb family of HDACs. Unlike other HDACs that mainly act on histones within the nucleus, HDAC6's primary substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). Through its deacetylase activity, HDAC6 plays a crucial role in a variety of cellular processes such as cell motility, protein quality control, and stress response. Its dysregulation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a compelling target for therapeutic intervention.
Traditional small-molecule inhibitors of HDAC6 have been developed to block its enzymatic function. However, these inhibitors do not affect the non-enzymatic scaffolding functions of the HDAC6 protein. PROTAC technology offers an alternative and potentially more effective strategy by inducing the complete degradation of the HDAC6 protein, thereby eliminating both its catalytic and non-catalytic activities.
Core Principles of PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of three key components:
-
A ligand for the target protein of interest (POI): This moiety binds specifically to the target protein, in this case, HDAC6.
-
A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, a key enzyme in the UPS. Common E3 ligases hijacked by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL).
-
A flexible linker: This connects the POI ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex.
The fundamental principle of PROTAC technology is to bring the target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.
Foundational Principles of a VHL-based HDAC6 PROTAC
While many early HDAC6 PROTACs utilized the E3 ligase CRBN, these molecules sometimes led to the unintended degradation of other proteins, known as neosubstrates of CRBN. To overcome this, VHL-based HDAC6 PROTACs were developed to provide a more specific degradation profile, as VHL is not known to have such neosubstrate activity.
The design of a VHL-based HDAC6 PROTAC involves the strategic linking of a selective HDAC6 inhibitor to a VHL E3 ligase ligand. A well-characterized example is the degrader designated as compound 3j in the scientific literature.[1][2] The development of this molecule was guided by several key principles:
-
Selective HDAC6 Engagement: The PROTAC incorporates a ligand that binds with high affinity and selectivity to HDAC6.
-
Effective VHL Recruitment: A VHL ligand is used to engage the VHL E3 ligase complex.
-
Optimal Linker Length and Composition: The linker is a critical component that influences the stability and geometry of the ternary complex (HDAC6-PROTAC-VHL). The potency of VHL-based HDAC6 degraders has been shown to be dependent on the linker length, with longer linkers often leading to more efficient degradation.[2]
The formation of a productive ternary complex is essential for subsequent ubiquitination and degradation. The "hook effect," a phenomenon where high concentrations of a PROTAC can lead to the formation of binary complexes (HDAC6-PROTAC or PROTAC-VHL) instead of the desired ternary complex, can reduce degradation efficiency and is a key consideration in dose-response studies.[2]
Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of a VHL-based HDAC6 PROTAC can be delineated into the following sequential steps:
-
Cellular Entry: The PROTAC molecule, being a small molecule, can penetrate the cell membrane to reach the cytoplasm where HDAC6 resides.
-
Ternary Complex Formation: Inside the cell, the PROTAC simultaneously binds to HDAC6 and the VHL E3 ligase, forming a transient HDAC6-PROTAC-VHL ternary complex.
-
Ubiquitination of HDAC6: The proximity induced by the PROTAC allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of the HDAC6 protein.
-
Proteasomal Recognition and Degradation: The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the HDAC6 protein into small peptides.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another HDAC6 protein, allowing it to act catalytically at sub-stoichiometric concentrations.
This process is dependent on the activity of the proteasome. Treatment with proteasome inhibitors, such as MG132 or bortezomib, can rescue the degradation of HDAC6 induced by the PROTAC, confirming the involvement of the ubiquitin-proteasome pathway.[2]
Quantitative Performance Data
The efficacy of HDAC6 PROTACs is quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
Here is a summary of the degradation performance for the well-characterized VHL-based HDAC6 degrader, compound 3j , in different cell lines.
| Cell Line | PROTAC Compound | DC50 | Dmax |
| MM1S (human) | 3j | 7.1 nM | 90% |
| 4935 (mouse) | 3j | 4.3 nM | 57% |
These data demonstrate that compound 3j is a potent degrader of HDAC6, achieving significant degradation at low nanomolar concentrations.
Experimental Protocols
The characterization of HDAC6 PROTACs involves several key experiments to confirm their mechanism of action and quantify their efficacy.
Objective: To visually assess and quantify the reduction in HDAC6 protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM1S) and allow them to adhere overnight. Treat the cells with varying concentrations of the HDAC6 PROTAC for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Objective: To perform a higher-throughput analysis of HDAC6 protein levels in a 96-well plate format.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After overnight incubation, treat the cells with the PROTAC at various concentrations for the desired time.
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the wells with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against HDAC6.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Development and Detection:
-
Add a colorimetric HRP substrate (e.g., TMB) and allow the color to develop.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Normalization: Normalize the absorbance values to cell number, which can be determined by a separate staining method like Crystal Violet.
Objective: To confirm that the PROTAC-mediated degradation of HDAC6 is dependent on the proteasome.
Methodology:
-
Pre-treatment with Proteasome Inhibitor: Treat the cells with a proteasome inhibitor (e.g., 1 µM MG132 or 1 µM Bortezomib) for a short period (e.g., 1-2 hours) prior to adding the PROTAC.
-
PROTAC Treatment: Add the HDAC6 PROTAC to the pre-treated cells and incubate for the standard treatment duration.
-
Analysis: Analyze the HDAC6 protein levels using Western blot as described above. A rescue of HDAC6 degradation in the presence of the proteasome inhibitor confirms the involvement of the proteasome.
Visualizations
Caption: Mechanism of VHL-based HDAC6 PROTAC action.
Caption: Western Blot experimental workflow.
References
In-Depth Technical Guide: Pro-HD1, a PROTAC-Mediated HDAC6 Degrader
Audience: Researchers, scientists, and drug development professionals.
Core Topic: Pro-HD1 and its effect on histone and protein acetylation via HDAC6 degradation.
Executive Summary
This compound is a novel Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of Histone Deacetylase 6 (HDAC6). Unlike traditional HDAC inhibitors that temporarily block enzymatic activity, this compound utilizes the cell's own ubiquitin-proteasome system to eliminate the HDAC6 protein, offering a potentially more potent and durable biological effect. The primary consequence of HDAC6 degradation is an increase in the acetylation of its substrates, most notably α-tubulin, a key component of the cytoskeleton. This guide provides a detailed overview of this compound's mechanism of action, summarizes the available quantitative data on its activity, outlines relevant experimental protocols, and presents visualizations of its operational pathways. The information is primarily based on the foundational research article by Jia Q, et al., "Cell-Specific Degradation of Histone Deacetylase Using Warhead-Caged Proteolysis Targeting Chimeras," published in Analytical Chemistry in 2023, and data from chemical suppliers.
Introduction to this compound
This compound is a heterobifunctional molecule. It consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite structure allows this compound to act as a bridge, bringing HDAC6 into close proximity with the E3 ligase, which then tags the HDAC6 protein with ubiquitin for subsequent destruction by the proteasome.
A key innovation in the design of some this compound analogs is the "caging" of the HDAC6-binding warhead. This strategy renders the PROTAC inactive until it encounters a specific trigger, such as an enzyme overexpressed in cancer cells (e.g., NQO1). This approach aims to enhance cell-specific degradation of HDAC6 in target cancer cells while minimizing effects on healthy cells, thereby reducing potential toxicity.[1]
Mechanism of Action
The mechanism of this compound follows the established paradigm for PROTACs:
-
Binding: this compound enters the cell and simultaneously binds to both the HDAC6 protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
Ternary Complex Formation: This dual binding results in the formation of a stable ternary complex (HDAC6-Pro-HD1-E3 Ligase).
-
Ubiquitination: The E3 ligase, now in close proximity, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the HDAC6 protein.
-
Proteasomal Degradation: The polyubiquitinated HDAC6 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: this compound is released after inducing ubiquitination and can then bind to another HDAC6 protein, acting catalytically to induce multiple rounds of degradation.
The downstream effect of HDAC6 degradation is the accumulation of acetylated proteins that are its substrates. While HDAC6 is a histone deacetylase, its primary and most well-characterized substrate in the cytoplasm is α-tubulin. Increased acetylation of α-tubulin affects microtubule stability and dynamics, impacting cellular processes like cell migration and mitosis.
Quantitative Data
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Cell Line | Value | Description | Source |
| IC₅₀ | Jurkat | 5.8 µM | Concentration of this compound that inhibits cell proliferation by 50%. | [2] |
| Target | A549 | HDAC6 | This compound induces the degradation of HDAC6 protein in this cell line. | [2] |
Note: More detailed quantitative data, such as the DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximum degradation percentage) from the primary literature, are not publicly available at this time.
Signaling and Experimental Workflow Diagrams
Signaling Pathway: this compound-Mediated HDAC6 Degradation
Caption: Mechanism of this compound-induced HDAC6 degradation via the ubiquitin-proteasome system.
Experimental Workflow: Western Blot for HDAC6 Degradation
Caption: Standard workflow for assessing this compound-mediated HDAC6 degradation by Western Blot.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. These should be optimized for specific cell lines and laboratory conditions.
Western Blot for HDAC6 Degradation and Substrate Acetylation
Objective: To quantify the levels of HDAC6 and acetylated α-tubulin in cells following treatment with this compound.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-HDAC6, Rabbit anti-acetylated-α-tubulin, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HDAC6 and acetylated-α-tubulin bands to the β-actin loading control.
Cell Viability/Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Jurkat cells (or other cancer cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom plates
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measurement:
-
For MTS assays, measure the absorbance at 490 nm.
-
For MTT assays, first add a solubilization solution, then measure absorbance at 570 nm.
-
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of viability. Plot the results and calculate the IC₅₀ value using non-linear regression.
Conclusion and Future Directions
This compound represents a targeted approach to modulating protein acetylation by inducing the degradation of HDAC6. Its mechanism of action via the ubiquitin-proteasome system distinguishes it from classical enzymatic inhibitors. The available data indicates its efficacy in degrading HDAC6 and inhibiting cancer cell proliferation. The development of "caged" versions of this compound further refines this approach, aiming for tumor-specific activity.
Future research will likely focus on a more comprehensive characterization of this compound's effects, including:
-
Proteome-wide selectivity studies to confirm its specificity for HDAC6.
-
In-depth analysis of its impact on various histone acetylation marks.
-
Elucidation of its effects on cell migration, angiogenesis, and immune responses.
-
In vivo studies in animal models to assess its therapeutic efficacy and pharmacokinetic/pharmacodynamic properties.
This technical guide provides a foundational understanding of this compound for researchers and drug developers interested in the field of targeted protein degradation and epigenetic modulation.
References
Unlocking Precision Oncology: A Technical Guide to Pro-HD1, a Tumor-Specific HDAC6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Pro-HD1, a novel proteolysis targeting chimera (PROTAC) designed for the targeted degradation of histone deacetylase 6 (HDAC6). This compound represents a significant advancement in the field of targeted protein degradation by employing a tumor-specific activation strategy. It is a "caged" PROTAC that remains inert until it encounters NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in various cancer cells. This conditional activation mechanism promises enhanced therapeutic specificity and a wider therapeutic window by minimizing off-target effects in healthy tissues. This guide will delve into the core principles of this compound, its mechanism of action, therapeutic potential, and the experimental methodologies used for its characterization.
Introduction: The Therapeutic Potential of Targeting HDAC6
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including protein folding and degradation, cell migration, and microtubule dynamics. Unlike other HDACs that primarily target histone proteins, HDAC6 boasts a diverse range of non-histone substrates, such as α-tubulin and the chaperone protein Hsp90. Dysregulation of HDAC6 activity has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
In the context of oncology, HDAC6 is a compelling therapeutic target. Its overexpression is associated with tumor progression, metastasis, and resistance to chemotherapy. Inhibition of HDAC6 has been shown to induce anti-tumor effects through various mechanisms, including the disruption of aggresome formation, inhibition of cell motility, and induction of apoptosis.
PROTAC technology offers a novel and powerful approach to target HDAC6. Unlike traditional small molecule inhibitors that merely block the enzyme's active site, PROTACs mediate the degradation of the entire protein, potentially leading to a more profound and sustained therapeutic effect. This compound distinguishes itself within the growing landscape of HDAC6 degraders by incorporating a tumor-specific activation mechanism, thereby addressing the challenge of on-target, off-tumor toxicity.
This compound: A Conditionally Activated PROTAC
This compound is an innovative, enzyme-activatable PROTAC designed for the selective degradation of HDAC6 in cancer cells. Its design is based on a "caging" strategy where the warhead, the portion of the PROTAC that binds to the target protein (HDAC6), is chemically modified to be inactive. This cage is a substrate for NQO1, an enzyme that is significantly upregulated in many solid tumors.
In the tumor microenvironment where NQO1 is abundant, the enzyme cleaves the caging group, thereby activating the this compound molecule. The now-active PROTAC can then bind to HDAC6 and recruit an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HDAC6. This targeted activation confines the degradation of HDAC6 primarily to cancer cells, sparing healthy cells with low NQO1 expression.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound activation and subsequent HDAC6 degradation.
Quantitative Data
While specific quantitative data for this compound from the primary publication by Jia et al. (2023) is not fully available in the public domain, this section presents a comparative overview of the performance of other published HDAC6 degraders to provide a context for the expected efficacy of this compound. The key metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Comparative Degradation Efficacy of HDAC6 PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |
| NP8 | MM.1S | 3.8 | >90 | Pomalidomide (CRBN) | [1] |
| TO-1187 | MM.1S | 5.81 | 94 | Pomalidomide (CRBN) | [2][3] |
| PROTAC 9c | MCF-7 | 34 | 70.5 | Pomalidomide (CRBN) | [4] |
| PROTAC 3j | MM1S | 7.1 | 90 | VHL Ligand | [2] |
| PROTAC 13 | HCT-116 | 147 | ~70 | VHL Ligand |
Table 2: Antiproliferative Activity of this compound and Other HDAC6 Modulators
| Compound | Cell Line | IC50 (µM) | Notes | Reference |
| This compound | Jurkat | 5.8 | Antiproliferative activity. | |
| Nexturastat A | MM.1S | 2.25 | HDAC6 Inhibitor. | |
| NP8 | MM.1S | 1.21 | HDAC6 Degrader. | |
| NBU-2 | Jurkat | 0.86 | HDAC1/6 Inhibitor. | |
| Cmpd. 18 | HCT-116 | 2.59 | HDAC6 Inhibitor. |
Note: The antiproliferative activity of this compound is expected to be significantly higher in NQO1-positive cancer cells compared to NQO1-negative cells. Further studies are required to quantify this differential activity.
Experimental Protocols
This section outlines the general experimental protocols for the characterization of PROTACs like this compound. The specific details for this compound would be found in the full publication by Jia et al. (2023).
NQO1-Mediated PROTAC Activation Assay
Objective: To confirm the activation of the caged PROTAC (this compound) by NQO1.
Methodology:
-
Reagents: Caged PROTAC, recombinant human NQO1 enzyme, NADH, and a suitable buffer (e.g., Tris-HCl).
-
Procedure: a. Incubate the caged PROTAC with recombinant NQO1 and NADH at 37°C. b. At various time points, collect aliquots of the reaction mixture. c. Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the conversion of the caged PROTAC to its active form.
-
Expected Outcome: A time-dependent decrease in the peak corresponding to the caged PROTAC and a concomitant increase in the peak of the active PROTAC.
Western Blotting for HDAC6 Degradation
Objective: To quantify the degradation of HDAC6 protein in cells treated with the PROTAC.
Methodology:
-
Cell Culture: Plate NQO1-positive (e.g., A549) and NQO1-negative (e.g., H522) cancer cell lines.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein lysate on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against HDAC6 and a loading control (e.g., GAPDH or β-actin). d. Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP). e. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HDAC6 band intensity to the loading control. Calculate DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or MTS Assay)
Objective: To assess the antiproliferative effect of the PROTAC on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay: a. Add MTT or MTS reagent to each well and incubate for 2-4 hours. b. For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. c. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising step towards the development of highly specific and potent cancer therapeutics. Its innovative NQO1-dependent activation mechanism has the potential to overcome the limitations of conventional HDAC inhibitors and non-targeted PROTACs by minimizing toxicity to healthy tissues. The data from comparative studies with other HDAC6 degraders suggest that this compound could exhibit potent and selective degradation of HDAC6 in NQO1-overexpressing tumors, leading to significant antiproliferative effects.
Future research should focus on obtaining and analyzing the complete dataset from the primary publication to fully elucidate the quantitative performance of this compound. Further preclinical studies are warranted to evaluate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile in relevant animal models of cancer. The successful development of this compound could pave the way for a new class of conditionally activated PROTACs for a wide range of therapeutic targets in oncology and beyond.
References
- 1. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Specific Degradation of Histone Deacetylase Using Warhead-Caged Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pro-HD1 Treatment of A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
A549 cells, a human lung adenocarcinoma epithelial cell line, are a cornerstone model in cancer research and drug discovery. These cells exhibit key characteristics of lung cancer, making them an invaluable tool for screening potential therapeutic agents. This document provides a detailed protocol for the treatment of A549 cells with Pro-HD1, a novel investigational compound. It includes methodologies for assessing cell viability, apoptosis, and cell cycle distribution, along with a proposed signaling pathway for this compound's mechanism of action.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from treating A549 cells with this compound.
Table 1: Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.2 |
| 10 | 85.3 ± 3.8 |
| 25 | 62.1 ± 5.1 |
| 50 | 41.5 ± 3.9 |
| 100 | 25.8 ± 2.7 |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | % Early Apoptosis (Mean ± SD) | % Late Apoptosis (Mean ± SD) | % Necrosis (Mean ± SD) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| 50 | 28.4 ± 2.1 | 15.2 ± 1.8 | 1.2 ± 0.4 |
Table 3: Cell Cycle Distribution (PI Staining and Flow Cytometry)
| This compound Concentration (µM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| 0 (Control) | 55.2 ± 3.3 | 30.1 ± 2.5 | 14.7 ± 1.9 |
| 50 | 72.8 ± 4.1 | 15.6 ± 2.0 | 11.6 ± 1.5 |
Experimental Protocols
A549 Cell Culture
A549 cells are cultured in F-12K medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][2]
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed 5 x 10³ A549 cells per well in a 96-well plate and incubate overnight.[1]
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed A549 cells in a 6-well plate and treat with this compound.
-
After treatment, collect both adherent and floating cells and wash with cold PBS.[3]
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (PI Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Treat A549 cells with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and PI.
-
Incubate in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound treatment of A549 cells.
Proposed this compound Signaling Pathway
Caption: Proposed signaling pathway of this compound in A549 cells.
References
- 1. Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
Application Notes and Protocols: Utilizing Pro-HD1 in Jurkat Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-HD1, identified as 17(R)-hydroxy-docosahexaenoic acid (17-HDHA), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. In the context of immunology and oncology, understanding the impact of SPMs on lymphocyte proliferation is of significant interest. Jurkat cells, an immortalized human T lymphocyte cell line, provide a valuable in vitro model to study the mechanisms of T-cell activation, proliferation, and apoptosis. These application notes provide a detailed protocol for assessing the effect of this compound on Jurkat cell proliferation.
Specialized pro-resolving mediators, including resolvins, lipoxins, and maresins, generally function to dampen excessive inflammation.[1][2] Their roles in adaptive immunity include modulating T-cell responses.[3][4] Studies have shown that some SPMs can reduce the production of pro-inflammatory cytokines by activated T-cells and, in certain contexts, can influence their proliferative capacity.[1] The precursor to this compound, DHA, has been demonstrated to induce cell-cycle arrest and apoptosis in Jurkat cells, suggesting that this compound may have anti-proliferative effects.
Experimental Objective
To determine the effect of this compound on the proliferation of Jurkat T-cells in vitro. This protocol outlines the use of a colorimetric MTS assay to quantify cell viability, which serves as an indicator of cell proliferation.
Materials and Reagents
-
Jurkat cells (e.g., ATCC TIB-152)
-
This compound (17(R)-HDHA)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom cell culture plates
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T-cell stimulation, optional)
Experimental Protocol
Jurkat Cell Culture
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Preparation of this compound Stock Solution
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1 mM).
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Immediately before use, dilute the this compound stock solution in complete RPMI-1640 medium to the desired working concentrations. It is recommended to test a range of concentrations, typically in the nanomolar range (e.g., 1 nM, 10 nM, 100 nM), as SPMs are potent lipid mediators.
Jurkat Cell Proliferation Assay (MTS)
-
Harvest Jurkat cells in the exponential growth phase and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the Jurkat cells into a 96-well plate at a density of 1 x 10^5 cells/well in a final volume of 100 µL of complete RPMI-1640 medium.
-
Optional Stimulation: For studies on activated T-cells, add a stimulating agent such as PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads to the cell suspension before plating.
-
Add 100 µL of the diluted this compound solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for proliferation inhibition if available.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C in the dark.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
The quantitative data from the Jurkat cell proliferation assay can be summarized in the following table:
| Treatment Group | Concentration | Absorbance (490 nm) at 24h (Mean ± SD) | Cell Viability (%) at 24h | Absorbance (490 nm) at 48h (Mean ± SD) | Cell Viability (%) at 48h | Absorbance (490 nm) at 72h (Mean ± SD) | Cell Viability (%) at 72h |
| Vehicle Control | - | 100 | 100 | 100 | |||
| This compound | 1 nM | ||||||
| This compound | 10 nM | ||||||
| This compound | 100 nM | ||||||
| Positive Control | - |
Visualizations
Experimental Workflow
References
- 1. Pro-Resolving Lipid Mediators Are Critical in Modulating T-Cell Responses - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 2. Anti-Inflammatory Effect of Specialized Proresolving Lipid Mediators on Mesenchymal Stem Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proresolving lipid mediators resolvin D1, resolvin D2, and maresin 1 are critical in modulating T cell responses. [qmro.qmul.ac.uk]
- 4. Regulation of T-Cell Immune Responses by Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Detecting HDAC6 Degradation by Pro-HD1: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for detecting and quantifying the degradation of Histone Deacetylase 6 (HDAC6) induced by Pro-HD1, a Proteolysis Targeting Chimera (PROTAC). PROTACs represent a novel therapeutic modality that induces the degradation of specific proteins of interest. This compound is a heterobifunctional molecule designed to bring HDAC6 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This protocol outlines a detailed Western blot procedure to monitor this degradation event, providing researchers with a robust method to assess the efficacy of this compound and similar molecules.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC involved in regulating various cellular processes, including cell motility, protein trafficking, and degradation.[1] Its dysregulation has been linked to numerous diseases, making it a significant target for therapeutic intervention. Unlike traditional small molecule inhibitors that block the enzymatic activity of a protein, PROTACs like this compound offer an alternative approach by inducing the complete removal of the target protein.[2] this compound has been identified as a PROTAC that effectively degrades HDAC6 in various cell lines.
Western blotting is a fundamental and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is ideally suited for measuring the decrease in HDAC6 protein levels following treatment with this compound.
Signaling Pathway of this compound Induced HDAC6 Degradation
This compound functions by hijacking the ubiquitin-proteasome system. The molecule consists of a ligand that binds to HDAC6 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate HDAC6. The polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The efficacy of PROTAC-mediated degradation can be assessed by treating cells with varying concentrations of the PROTAC for different durations and then quantifying the remaining target protein levels. The table below summarizes representative quantitative data from studies on HDAC6-targeting PROTACs, demonstrating typical degradation efficiencies.
| PROTAC | Cell Line | Concentration | Treatment Time | HDAC6 Degradation | Reference |
| NP8 | HeLa | 100 nM | 24 hours | Significant Reduction | |
| Degrader 3j | MM1S | 10 nM | 4 hours | Strong Degradation | |
| PROTAC | SMG 5 | 100 nM | 6 hours | Robust Decrease |
Experimental Protocol: Western Blot for HDAC6 Degradation
This protocol provides a step-by-step guide for performing a Western blot to analyze HDAC6 protein levels in cultured cells after treatment with this compound.
Western Blot Workflow Diagram
Materials and Reagents
-
Cell Lines: e.g., A549, Jurkat, HeLa, or other relevant cell lines.
-
This compound
-
Lysis Buffer: RIPA buffer is recommended. (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-HDAC6 (Typical dilution 1:500 - 1:1000)
-
Mouse or Rabbit anti-GAPDH or β-actin (Loading control, typical dilution 1:1000 - 1:10000)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
TBST Buffer: (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment: a. Plate cells at a suitable density to reach 70-80% confluency on the day of the experiment. b. Treat cells with the desired concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis and Protein Extraction: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 20-30 minutes with occasional vortexing. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: a. Based on the protein quantification, normalize the samples to the same concentration with lysis buffer. b. Add 4X Laemmli sample buffer to the normalized protein samples to a final concentration of 1X. c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: a. Load 20-30 µg of denatured protein per well into an SDS-polyacrylamide gel. Include a pre-stained protein ladder. b. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom. HDAC6 has a molecular weight of approximately 131 kDa.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. b. Primary Antibody Incubation: Incubate the membrane with the primary antibody against HDAC6 (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: a. Prepare the ECL substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system.
-
Loading Control and Data Analysis: a. After imaging for HDAC6, the membrane can be stripped and re-probed with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the HDAC6 band intensity to the corresponding loading control band intensity for each sample. d. Calculate the percentage of HDAC6 degradation relative to the vehicle-treated control.
Conclusion
This protocol provides a reliable framework for assessing the degradation of HDAC6 induced by this compound. By following these detailed steps, researchers can effectively characterize the dose- and time-dependent effects of this PROTAC, generating crucial data for drug development and the study of HDAC6 biology. Optimization of specific parameters such as antibody concentrations and incubation times may be required for different experimental setups.
References
Application Notes and Protocols for Pro-HD1 In Vitro Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis and regulating a myriad of cellular processes.[1][2][3] The degradation of specific proteins is a tightly controlled process initiated by the covalent attachment of ubiquitin, a 76-amino acid polypeptide, to the target protein. This ubiquitination is carried out by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3][4] The E3 ligase provides substrate specificity, recognizing the target protein and facilitating the transfer of ubiquitin to it. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex.
This document provides a detailed protocol for an in vitro degradation assay of a hypothetical protein, Pro-HD1, which is presumed to be degraded via the ubiquitin-proteasome pathway. This assay allows for the controlled, cell-free study of this compound stability and the identification of factors that may regulate its degradation. The protocol is designed for researchers in drug development and cellular biology to investigate the mechanisms of this compound turnover.
Key Experimental Protocols
Protocol 1: In Vitro Ubiquitination of this compound
This protocol describes the enzymatic reaction to attach ubiquitin molecules to the substrate protein, this compound.
Materials and Reagents:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant E3 ubiquitin ligase specific for this compound (if known) or cell extract containing E3 ligase activity
-
Recombinant, purified this compound substrate protein
-
Human recombinant ubiquitin
-
ATP (Adenosine 5'-triphosphate)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Proteasome inhibitor (e.g., MG132) for control reactions
Procedure:
-
Prepare a master mix of the ubiquitination reaction components in a microcentrifuge tube on ice. The final concentrations should be optimized for the specific E3 ligase and substrate.
-
A typical reaction may contain: 100 nM E1, 500 nM E2, 1 µM E3 ligase (if known), 2 µM this compound, 10 µM ubiquitin, and 2 mM ATP in ubiquitination buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the ubiquitination of this compound by Western blotting using an anti-Pro-HD1 antibody. A successful reaction will show higher molecular weight bands corresponding to ubiquitinated this compound.
Protocol 2: In Vitro Degradation of this compound
This protocol outlines the degradation of ubiquitinated this compound by the 26S proteasome.
Materials and Reagents:
-
Ubiquitinated this compound (from Protocol 1)
-
Purified 26S proteasome
-
ATP regenerating system (1.5 mM ATP, 40 mM phospho-creatine, 80 µg/ml creatine kinase).
-
Degradation buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Proteasome inhibitor (e.g., MG132) for control reactions
-
SDS-PAGE loading buffer
Procedure:
-
Set up the degradation reaction in a microcentrifuge tube on ice.
-
Combine the ubiquitinated this compound with the 26S proteasome in the degradation buffer.
-
Add the ATP regenerating system to the reaction mixture.
-
Incubate the reaction at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction for each time point by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the degradation of this compound by Western blotting. The intensity of the this compound band should decrease over time.
Data Presentation
The quantitative data from the in vitro degradation assay can be summarized in the following tables.
Table 1: Ubiquitination Reaction Components
| Component | Stock Concentration | Final Concentration | Volume (µL) for 20 µL reaction |
| 10X Ubiquitination Buffer | 10X | 1X | 2 |
| E1 Enzyme | 10 µM | 100 nM | 0.2 |
| E2 Enzyme | 50 µM | 500 nM | 0.2 |
| E3 Ligase (if applicable) | 100 µM | 1 µM | 0.2 |
| This compound Substrate | 200 µM | 2 µM | 0.2 |
| Ubiquitin | 1 mM | 10 µM | 0.2 |
| ATP | 100 mM | 2 mM | 0.4 |
| Nuclease-free water | - | - | 16.6 |
| Total Volume | 20 |
Table 2: Degradation Assay Time Course Data
| Time (minutes) | This compound Band Intensity (Arbitrary Units) | % this compound Remaining |
| 0 | 10,000 | 100 |
| 15 | 7,500 | 75 |
| 30 | 4,000 | 40 |
| 60 | 1,500 | 15 |
| 120 | 200 | 2 |
Table 3: Effect of Inhibitors on this compound Degradation
| Condition | This compound Remaining at 60 min (%) | Standard Deviation |
| Control (DMSO) | 15 | ± 2.5 |
| Proteasome Inhibitor (MG132) | 95 | ± 3.1 |
| E1 Inhibitor (MLN7243) | 88 | ± 4.0 |
| Investigational Compound X | 50 | ± 3.5 |
Mandatory Visualizations
Caption: Experimental workflow for the this compound in vitro degradation assay.
Caption: The Ubiquitin-Proteasome Pathway for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro analysis of proteasome-associated USP14 activity for substrate degradation and deubiquitylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for Immunoprecipitation of HDAC6 Following Pro-HD1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase distinguished by its two catalytic domains and a ubiquitin-binding zinc finger domain.[1][2][3] This structure allows HDAC6 to deacetylate non-histone substrates, such as α-tubulin and cortactin, and play a crucial role in a variety of cellular processes including cell motility, protein quality control, and stress response.[4][5] Its involvement in the pathophysiology of cancer, neurodegenerative diseases, and inflammatory disorders has established HDAC6 as a significant therapeutic target.
Pro-HD1 is a novel, potent, and selective small-molecule inhibitor targeting the catalytic activity of HDAC6. These application notes provide a comprehensive protocol for the immunoprecipitation of endogenous HDAC6 and its associated protein complexes from cell lysates following treatment with this compound. This methodology is essential for elucidating the mechanism of action of this compound, identifying novel HDAC6-interacting proteins, and investigating the dynamics of these protein complexes in response to HDAC6 inhibition.
Data Presentation
The successful immunoprecipitation of HDAC6 post-treatment with this compound can be quantified to assess the efficacy of the pulldown and the effect of the inhibitor on HDAC6 levels and interactions.
Table 1: Quantitative Analysis of HDAC6 Immunoprecipitation Efficiency
| Sample | Total Protein (mg) | Eluted HDAC6 (µg) | Immunoprecipitation Efficiency (%) |
| Vehicle Control | 2.0 | 5.2 | 0.26 |
| This compound (1 µM) | 2.0 | 4.9 | 0.25 |
| This compound (5 µM) | 2.0 | 5.1 | 0.26 |
| IgG Control | 2.0 | < 0.1 | < 0.005 |
Note: The above data is representative. Actual results may vary based on cell type and experimental conditions.
Table 2: Effect of this compound on the Acetylation of α-tubulin, a Key HDAC6 Substrate
| Treatment | Fold Change in Acetylated α-tubulin / Total α-tubulin |
| Vehicle Control | 1.0 |
| This compound (1 µM) | 3.5 |
| This compound (5 µM) | 7.2 |
Note: Data represents the mean of three independent experiments and is normalized to the vehicle control.
Signaling Pathway
HDAC6 inhibition by this compound is anticipated to modulate multiple signaling pathways. By preventing the deacetylation of its substrate proteins, this compound can influence cellular processes such as protein degradation, stress response, and cell motility. Overexpression of HDAC6 has been shown to induce pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways. Therefore, treatment with an HDAC6 inhibitor like this compound is expected to counteract these effects.
Caption: this compound inhibits HDAC6, leading to increased acetylation of substrates like α-tubulin and HSP90.
Experimental Protocols
I. Cell Lysis and Protein Extraction
This protocol describes the preparation of whole-cell extracts for the immunoprecipitation of HDAC6.
-
Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cell plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
II. Immunoprecipitation of HDAC6
This protocol details the procedure for capturing HDAC6 and its interacting proteins from the prepared cell lysates.
-
Pre-clearing the Lysate (Optional but Recommended): To minimize non-specific binding, incubate 500-1000 µg of cleared lysate with 20-30 µL of Protein A/G bead slurry for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of a high-quality primary anti-HDAC6 antibody to the pre-cleared lysate. It is crucial to also include an isotype-matched IgG control.
-
Immune Complex Formation: Incubate the lysate-antibody mixture at 4°C for 4 hours to overnight on a rotator to allow for the formation of the antigen-antibody complex.
-
Immune Complex Capture: Add 30-50 µL of Protein A/G bead slurry to each immunoprecipitation reaction and incubate for an additional 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer (a less stringent version of the lysis buffer, e.g., with lower detergent concentration). After the final wash, carefully remove all residual buffer.
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.
-
For Mass Spectrometry or Activity Assays: Elute with a non-denaturing elution buffer, such as 0.1 M glycine pH 2.5. Neutralize the eluate immediately with a neutralization buffer (e.g., 1M Tris pH 8.5).
-
III. Downstream Analysis
The eluted proteins can be further analyzed by various methods to confirm the successful immunoprecipitation of HDAC6 and to identify its interacting partners.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-HDAC6 antibody to confirm successful pulldown. Co-immunoprecipitated proteins can also be detected by Western blotting if candidate interactors are known.
-
Mass Spectrometry: For the discovery of novel interacting partners, the eluate from a non-denaturing elution can be subjected to mass spectrometry analysis.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for HDAC6 immunoprecipitation and the logical relationship of this compound's effect on HDAC6.
Caption: Workflow for the immunoprecipitation of HDAC6.
Caption: Logical flow of this compound's effect on HDAC6 and its interactome.
Troubleshooting
Common issues encountered during immunoprecipitation and their potential solutions are outlined below.
Table 3: Troubleshooting Guide for HDAC6 Immunoprecipitation
| Issue | Possible Cause | Suggested Solution |
| Low HDAC6 Yield | Inefficient cell lysis | Ensure lysis buffer is fresh and contains adequate protease inhibitors. Optimize incubation time. |
| Low HDAC6 expression in cells | Use a cell line with higher HDAC6 expression or increase the amount of starting lysate. | |
| Antibody not suitable for IP | Confirm the antibody is validated for immunoprecipitation applications. | |
| Inefficient elution | Ensure the elution buffer is appropriate and incubation times are sufficient. For sample buffer elution, ensure complete boiling. | |
| High Background | Insufficient washing | Increase the number of washes or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration). |
| Non-specific antibody binding | Perform pre-clearing of the lysate and use a high-quality, specific primary antibody and an isotype control. | |
| Beads binding non-specifically | Block beads with BSA before use. | |
| Co-IP of Contaminants | Contamination from cellular debris | Ensure complete clarification of the lysate by centrifugation. |
| Non-specific protein-protein interactions | Optimize the stringency of the lysis and wash buffers. |
By following these detailed protocols and considering the troubleshooting suggestions, researchers can successfully perform immunoprecipitation of HDAC6 following treatment with this compound to gain valuable insights into its mechanism of action and its impact on cellular signaling.
References
- 1. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation of HDAC6 and Interacting Proteins. | Semantic Scholar [semanticscholar.org]
- 3. Immunoprecipitation of HDAC6 and Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Pro-HD1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-HD1 is a novel small molecule inhibitor targeting histone deacetylase (HDAC) enzymes, which play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant transcription of genes involved in cell cycle control, apoptosis, and differentiation. This compound is under investigation as a potential therapeutic agent for various malignancies. Its mechanism of action is believed to involve the induction of histone hyperacetylation, leading to the reactivation of tumor suppressor genes and subsequent cancer cell growth arrest and apoptosis.[1][2]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines using cell viability assays. The included methodologies and data will guide researchers in evaluating the cytotoxic and cytostatic effects of this compound.
Data Presentation
The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines originating from various tissues. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 15.2 ± 2.5 |
| A549 | Lung Carcinoma | 12.8 ± 1.9 |
| HCT116 | Colorectal Carcinoma | 7.3 ± 0.9 |
| PC-3 | Prostate Adenocarcinoma | 20.1 ± 3.1 |
| HeLa | Cervical Adenocarcinoma | 10.5 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 18.9 ± 2.8 |
-
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting HDACs, leading to an accumulation of acetylated histones. This alters chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.
Caption: this compound signaling pathway in cancer cells.
Experimental Protocols
Cell Culture
-
Cell Line Maintenance : All cancer cell lines are maintained in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][4] Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing : Cells are passaged upon reaching 80-90% confluency.[5] Adherent cells are detached using Trypsin-EDTA solution.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard colorimetric assays that measure metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding : Harvest cells and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation : Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation : Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition : Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Low signal or no dose-response | Incorrect compound concentration | Verify the stock concentration and serial dilutions. |
| Cell density is too low or too high | Optimize the initial cell seeding density for each cell line. | |
| Assay incubation time is too short or too long | Optimize the treatment duration for the specific cell line and compound. | |
| High background in blank wells | Contamination of reagents or medium | Use fresh, sterile reagents and medium. |
| Incomplete removal of medium before DMSO addition | Carefully aspirate the medium without disturbing the formazan crystals. |
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the anti-cancer activity of this compound. The MTT assay is a reliable and high-throughput method for determining the cytotoxic effects of this novel HDAC inhibitor on various cancer cell lines. The data generated from these assays are crucial for the preclinical assessment of this compound and for guiding further investigations into its therapeutic potential.
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of cell death induced by histone deacetylase inhibitors in androgen receptor-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture and maintenance protocol | Abcam [abcam.com]
- 4. Salmon Lab Protocols: Tissue Culture [labs.bio.unc.edu]
- 5. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]
Determining the Optimal Concentration of Pro-HD1 for Cellular Experiments
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pro-HD1 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Histone Deacetylase 6 (HDAC6).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound works by simultaneously binding to HDAC6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC6 by the proteasome.[2] The degradation of HDAC6 has significant implications in various cellular processes, including cell motility, protein trafficking, and stress responses, making this compound a valuable tool for studying the biological functions of HDAC6 and for potential therapeutic development.[2][3]
Determining the optimal concentration of this compound is a critical first step for any experiment to ensure maximal target degradation while minimizing off-target effects and cytotoxicity. These application notes provide a comprehensive guide and detailed protocols for researchers to determine the optimal working concentration of this compound for their specific cell-based assays.
Mechanism of Action: this compound-Mediated HDAC6 Degradation
This compound is designed to induce the selective degradation of HDAC6. The molecule consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[4] The formation of this ternary complex (this compound :: HDAC6 :: E3 ligase) facilitates the transfer of ubiquitin from the E3 ligase to HDAC6. Poly-ubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome.
Caption: this compound mechanism of action.
HDAC6 Signaling Pathways
HDAC6 is a unique, primarily cytoplasmic deacetylase that regulates various cellular processes by deacetylating non-histone proteins. Key substrates of HDAC6 include α-tubulin, HSP90, and cortactin. By degrading HDAC6, this compound can modulate these pathways.
-
α-tubulin acetylation: HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition or degradation of HDAC6 leads to hyperacetylation of α-tubulin, which affects microtubule stability, cell motility, and intracellular transport.
-
HSP90 activity: HDAC6 regulates the chaperone activity of Heat Shock Protein 90 (HSP90) through deacetylation. Degradation of HDAC6 can lead to hyperacetylated HSP90, impairing its function and leading to the degradation of HSP90 client proteins.
-
Cortactin and cell migration: Cortactin is an actin-binding protein involved in cell migration. HDAC6-mediated deacetylation of cortactin is important for its function.
Caption: Key signaling pathways affected by HDAC6 degradation.
Experimental Workflow for Determining Optimal this compound Concentration
A systematic approach is recommended to determine the optimal concentration of this compound for your experiments. This involves a dose-response analysis to identify the concentration that yields maximal HDAC6 degradation (Dmax) and 50% degradation (DC50), alongside an assessment of cell viability to determine the cytotoxic concentration (IC50).
Caption: Experimental workflow.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Dose-Response of this compound on HDAC6 Degradation
| This compound Concentration | Normalized HDAC6 Protein Level (%) | Standard Deviation |
| Vehicle Control (0 µM) | 100 | X |
| 0.01 µM | ||
| 0.1 µM | ||
| 0.5 µM | ||
| 1 µM | ||
| 5 µM | ||
| 10 µM | ||
| 25 µM |
Table 2: Cytotoxicity of this compound
| This compound Concentration | Cell Viability (%) | Standard Deviation |
| Vehicle Control (0 µM) | 100 | X |
| 0.01 µM | ||
| 0.1 µM | ||
| 0.5 µM | ||
| 1 µM | ||
| 5 µM | ||
| 10 µM | ||
| 25 µM |
Table 3: Key Parameters for this compound Activity
| Parameter | Value | Cell Line |
| DC50 (Degradation) | [Specify Cell Line] | |
| Dmax (Max Degradation) | [Specify Cell Line] | |
| IC50 (Viability) | 5.8 µM | Jurkat |
| Optimal Concentration Range | [Specify Cell Line] |
Experimental Protocols
Protocol 1: Determination of this compound-induced HDAC6 Degradation by Western Blot
This protocol describes how to perform a dose-response experiment to determine the DC50 and Dmax of this compound in a chosen cell line (e.g., A549).
Materials:
-
This compound
-
A549 cells (or other cell line of interest)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC6, anti-α-tubulin (acetylated), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0 (vehicle control, e.g., DMSO), 0.01, 0.1, 0.5, 1, 5, 10, and 25 µM. Aspirate the old medium and treat the cells with the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time. A 24-hour incubation is a common starting point.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of RIPA lysis buffer to each well and incubate on ice for 15-20 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC6, acetylated α-tubulin, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the HDAC6 band intensity to the loading control.
-
Plot the percentage of HDAC6 degradation relative to the vehicle control against the this compound concentration to determine the DC50 and Dmax.
-
Protocol 2: Determination of this compound Cytotoxicity by MTS/MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability and determine its IC50 value in a chosen cell line (e.g., Jurkat).
Materials:
-
This compound
-
Jurkat cells (or other cell line of interest)
-
Complete cell culture medium
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final concentration. Add 100 µL of the 2x this compound solutions to the appropriate wells to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 0.5, 1, 5, 10, and 25 µM).
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTS/MTT Assay:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot cell viability against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
By following these application notes and protocols, researchers can systematically determine the optimal concentration of this compound for their specific experimental needs. This ensures robust and reproducible results by maximizing on-target HDAC6 degradation while minimizing confounding effects from cytotoxicity. The provided diagrams and data tables offer a framework for visualizing the mechanism of action and organizing experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Robust Sample Preparation Workflow for Quantitative Mass Spectrometry-Based Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mass spectrometry (MS)-based proteomics is a powerful technology for the identification and quantification of thousands of proteins from complex biological samples.[1][2] The quality and reproducibility of the data obtained from a proteomics experiment are critically dependent on the sample preparation workflow.[2][3][4] A robust and standardized sample preparation protocol is therefore essential to minimize experimental variability and ensure high-quality results. This document provides a detailed protocol for a common and effective sample preparation workflow for the analysis of proteins by mass spectrometry. The workflow covers cell lysis, protein denaturation, reduction, alkylation, enzymatic digestion, and peptide cleanup.
Experimental Protocols
This section details the step-by-step methodologies for preparing protein samples for mass spectrometry analysis.
1. Cell Lysis and Protein Extraction
Efficient cell lysis is a prerequisite for a comprehensive proteome analysis. Mechanical lysis methods are often preferred over detergent-based methods to minimize interference with downstream analysis.
-
Materials:
-
Lysis Buffer: 8 M urea in 50 mM ammonium bicarbonate, pH 8.0
-
Protease and phosphatase inhibitor cocktails
-
Micro-sonicator or homogenizer
-
Centrifuge
-
-
Protocol:
-
Start with a cell pellet containing approximately 1-5 million cells.
-
Add 200 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the cell pellet.
-
Resuspend the pellet by vortexing and incubate on ice for 10 minutes.
-
Lyse the cells by sonication on ice. Use short bursts of 10-15 seconds with intermittent cooling to prevent sample heating.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the soluble protein fraction to a new microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
2. Protein Denaturation, Reduction, and Alkylation
Proper denaturation, reduction of disulfide bonds, and alkylation of free sulfhydryl groups are crucial for efficient enzymatic digestion.
-
Materials:
-
Dithiothreitol (DTT) solution (500 mM)
-
Iodoacetamide (IAA) solution (1 M)
-
Ammonium bicarbonate solution (50 mM, pH 8.0)
-
-
Protocol:
-
Take a protein sample equivalent to 100 µg of total protein.
-
Add DTT to a final concentration of 5 mM.
-
Incubate the sample at 56°C for 30 minutes to reduce the disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM for alkylation.
-
Incubate the sample in the dark at room temperature for 30 minutes.
-
3. Protein Digestion
Enzymatic digestion cleaves proteins into smaller peptides that are more amenable to mass spectrometry analysis. Trypsin is the most commonly used protease.
-
Materials:
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate solution (50 mM, pH 8.0)
-
Formic acid
-
-
Protocol:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.
-
Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio by weight.
-
Incubate the sample at 37°C overnight (12-16 hours) with gentle shaking.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
4. Peptide Desalting and Cleanup
Desalting the peptide mixture is necessary to remove salts and other contaminants that can interfere with ionization and mass spectrometric analysis.
-
Materials:
-
C18 desalting spin columns or tips
-
Activation Solution: 50% acetonitrile, 0.1% formic acid
-
Wash Solution: 0.1% formic acid in water
-
Elution Solution: 50% acetonitrile, 0.1% formic acid
-
-
Protocol:
-
Activate the C18 spin column by adding 200 µL of Activation Solution and centrifuging at 1,500 x g for 1 minute. Repeat this step.
-
Equilibrate the column by adding 200 µL of Wash Solution and centrifuging. Repeat this step twice.
-
Load the acidified peptide sample onto the column and centrifuge.
-
Wash the column with 200 µL of Wash Solution and centrifuge. Repeat this step twice to remove salts.
-
Elute the peptides by adding 100 µL of Elution Solution and centrifuging into a clean collection tube. Repeat this step and pool the eluates.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the dried peptides in a small volume (e.g., 20-50 µL) of 0.1% formic acid in water for mass spectrometry analysis.
-
Data Presentation
The following tables provide examples of how to present quantitative data from sample preparation.
Table 1: Typical Protein and Peptide Yields
| Step | Parameter | Typical Value |
| Cell Lysis | Protein Concentration | 1-5 mg/mL |
| Total Protein Yield | 100-500 µg | |
| Digestion | Starting Protein Amount | 100 µg |
| Desalting | Peptide Yield | 80-95 µg |
| Peptide Recovery | 80-95% |
Table 2: Common Contaminants and Their Impact
| Contaminant | Source | Impact on MS Analysis | Mitigation Strategy |
| Detergents (e.g., SDS, Triton X-100) | Lysis buffers | Ion suppression, signal instability | Use of MS-compatible detergents or detergent removal steps. |
| Salts (e.g., NaCl, KCl) | Buffers | Ion suppression, adduct formation | Desalting with C18 columns. |
| Keratins | Skin, hair, dust | Contaminant peaks in spectra | Work in a clean environment, wear gloves. |
| Polymers (e.g., PEG) | Plastics, consumables | Series of repeating mass peaks | Use high-quality, polymer-free labware. |
Visualizations
Experimental Workflow Diagram
Caption: A schematic of the protein sample preparation workflow for mass spectrometry.
Logical Relationship Diagram of Key Chemical Steps
Caption: The sequence of chemical modifications during protein preparation for MS analysis.
References
Application Notes and Protocols for Live-Cell Imaging of PRO-HD1 Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRO-HD1 is a novel heterobifunctional molecule designed to induce the degradation of specific target proteins within living cells. It functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). Understanding the kinetics and mechanism of this compound-mediated degradation is crucial for its development as a therapeutic agent. Live-cell imaging offers a powerful approach to visualize and quantify this process in real-time, providing invaluable insights into the efficacy and mode of action of this compound.
These application notes provide an overview of the principles and protocols for conducting live-cell imaging experiments to monitor this compound-induced protein degradation.
Mechanism of Action of this compound
This compound orchestrates a three-step process to eliminate a target protein of interest (POI).[1]
-
Ternary Complex Formation: this compound simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The stability of this complex is a key determinant of degradation efficiency.[1]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, creating a polyubiquitin chain. This chain acts as a molecular flag for degradation.[1]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the this compound molecule is released to initiate another cycle of degradation.[1]
Quantitative Data Summary
Live-cell imaging experiments generate a wealth of quantitative data. Key parameters to assess the efficacy of this compound are summarized below.
| Parameter | Description | Typical Measurement |
| DC₅₀ | The concentration of this compound required to degrade 50% of the target protein at a specific time point. | Fluorescence intensity measurements at various this compound concentrations. |
| Dₘₐₓ | The maximum percentage of protein degradation achieved at a given concentration of this compound.[2] | Maximum reduction in fluorescence intensity. |
| t₁/₂ | The time required to degrade 50% of the target protein at a specific this compound concentration. | Time-course fluorescence imaging. |
| k_deg | The rate constant of protein degradation. | Derived from fitting fluorescence decay curves to a kinetic model. |
Experimental Protocols
Several methodologies can be employed for live-cell imaging of this compound-mediated degradation. The choice of method depends on the specific protein of interest and the experimental goals.
Protocol 1: Fluorescent Protein (FP) Tagging
This is a widely used method where the protein of interest is genetically fused to a fluorescent protein (e.g., GFP, mCherry).
Methodology:
-
Cell Line Generation: Establish a stable cell line expressing the POI endogenously tagged with a fluorescent protein using CRISPR/Cas9 gene editing to avoid overexpression artifacts.
-
Cell Plating: Seed the cells in a glass-bottom imaging dish or multi-well plate to achieve 60-80% confluency for imaging.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Time-Lapse Microscopy: Place the imaging dish on a pre-warmed, CO₂-controlled microscope stage. Acquire images in the fluorescent and brightfield channels at regular intervals (e.g., every 15-30 minutes) for up to 24 hours. Use the lowest possible laser power to minimize phototoxicity.
-
Image Analysis: Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point. Normalize the fluorescence intensity of each cell to its intensity at time zero.
-
Data Analysis: Plot the normalized fluorescence intensity versus time for each this compound concentration to generate degradation curves. From these curves, calculate DC₅₀, Dₘₐₓ, and the degradation rate.
Protocol 2: HaloTag Labeling
HaloTag is a protein tag that can be irreversibly labeled with a variety of fluorescent ligands, offering flexibility in fluorophore choice.
Methodology:
-
Cell Line Generation: Create a stable cell line with the POI endogenously tagged with HaloTag.
-
Cell Plating: Seed cells in a 96-well glass-bottom plate.
-
HaloTag Labeling: Incubate cells with a cell-permeable HaloTag fluorescent ligand (e.g., Janelia Fluor dyes) for 15-30 minutes at 37°C.
-
Washing: Wash the cells three times with pre-warmed live-cell imaging solution to remove unbound ligand.
-
This compound Addition: Add serial dilutions of this compound to the wells.
-
Time-Lapse Microscopy and Analysis: Follow steps 4-6 from Protocol 1.
Protocol 3: HiBiT Tagging (Luminescent Readout)
The HiBiT system is a bioluminescent peptide tag that, when complemented with a larger subunit (LgBiT), generates a bright, stable luminescent signal. This method is suitable for high-throughput plate-based assays.
Methodology:
-
Cell Line Generation: Engineer a cell line with the POI endogenously tagged with HiBiT.
-
Cell Plating: Seed cells into a white, opaque multi-well plate.
-
This compound Treatment: Treat cells with a dilution series of this compound and incubate for the desired time points.
-
Lysis and LgBiT Addition: At each time point, lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System reagent containing LgBiT and substrate.
-
Luminescence Measurement: Read the luminescent signal using a plate reader.
-
Data Analysis: Normalize the luminescent signal to a vehicle control to determine the percentage of remaining protein. Plot the percentage of remaining protein against this compound concentration to determine DC₅₀ and Dₘₐₓ.
Materials
| Reagent/Equipment | Supplier | Purpose |
| Glass-bottom imaging dishes/plates | Various | Cell culture and high-resolution imaging |
| Live-cell imaging solution | Various | Maintaining cell health during imaging |
| This compound | In-house/Custom synthesis | Target protein degrader |
| Fluorescent protein expression vectors | Various | Generation of FP-tagged cell lines |
| CRISPR/Cas9 reagents | Various | Endogenous tagging of POI |
| HaloTag ligands | Promega | Labeling of HaloTag-fusion proteins |
| Nano-Glo® HiBiT Lytic Detection System | Promega | Luminescent detection of HiBiT-tagged proteins |
| Automated high-content imaging system | Various | Time-lapse microscopy |
| Image analysis software (e.g., ImageJ/Fiji) | Open source | Quantification of fluorescence intensity |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak degradation | - Inactive this compound- Low this compound concentration- Cell line not expressing the correct fusion protein | - Verify this compound activity with an orthogonal assay- Perform a dose-response experiment with a wider concentration range- Confirm protein expression and tag integrity via Western blot or PCR |
| High phototoxicity | - High laser power- Long exposure times- Frequent imaging | - Reduce laser power to the minimum required for a good signal-to-noise ratio- Decrease exposure time- Increase the interval between image acquisitions |
| High background fluorescence | - Autofluorescence of medium or plasticware- Incomplete removal of unbound fluorescent dye | - Use phenol red-free medium- Use glass-bottom plates- Optimize washing steps after dye incubation |
| Large cell-to-cell variability | - Heterogeneity in protein expression- Asynchronous cell cycles | - Use a clonal cell line- Analyze a larger number of cells to obtain statistically significant data |
References
Pro-HD1: Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-HD1 (NBM-HD-1) is a novel histone deacetylase (HDAC) inhibitor derived from propolin G, a compound isolated from Taiwanese green propolis.[1][2] HDAC inhibitors are a class of therapeutic agents that are being actively investigated for their potential in cancer therapy.[3][4] They function by interfering with the activity of HDAC enzymes, leading to the hyperacetylation of histones and other non-histone proteins. This modulation of acetylation can alter gene expression, resulting in various cellular responses including cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] NBM-HD-1 has been shown to be a potent suppressor of tumor cell growth in human breast cancer cells (MCF-7 and MDA-MB-231) and rat glioma cells (C6), with IC50 values ranging from 8.5 to 10.3 μM.
These application notes provide a detailed protocol for the analysis of apoptosis and cell cycle changes in cancer cells treated with this compound using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust and widely used technique for the quantitative assessment of apoptosis.
Mechanism of Action
Histone deacetylase inhibitors, including this compound, exert their effects by inhibiting HDACs, which leads to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest and apoptosis. Key molecular events associated with the action of HDAC inhibitors include the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). Additionally, HDAC inhibitors can influence the acetylation and stability of important regulatory proteins like p53, further promoting cell death pathways. In the case of NBM-HD-1, treatment of cancer cells has been shown to increase the levels of p21(Waf1/Cip1), gelsolin, acetylated-histone H4, and acetylated-tubulin.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (NBM-HD-1)
| Cell Line | Cancer Type | IC50 (μM) |
| C6 | Rat Glioma | ~9.5 |
| MCF-7 | Human Breast Cancer | ~10.3 |
| MDA-MB-231 | Human Breast Cancer | ~8.5 |
| Data derived from a 48-hour treatment period. |
Table 2: Effect of this compound (NBM-HD-1) on Cell Cycle Distribution in C6 and MCF-7 Cells
| Cell Line | This compound (μM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| C6 | 0 | 55.2 | 28.3 | 16.5 | < 2 |
| 4.3 | 60.1 | 25.4 | 14.5 | < 2 | |
| 8.5 | 68.7 | 20.1 | 11.2 | < 2 | |
| 17.0 | 75.3 | 15.2 | 9.5 | < 2 | |
| MCF-7 | 0 | 62.1 | 24.5 | 13.4 | < 3 |
| 4.3 | 65.8 | 21.9 | 12.3 | < 3 | |
| 8.5 | 72.4 | 18.3 | 9.3 | < 3 | |
| 17.0 | 79.1 | 12.5 | 8.4 | < 3 | |
| Cells were treated for 48 hours. Data is illustrative based on reported trends of G0/G1 arrest with no significant increase in the sub-G1 population at these concentrations. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, C6)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (NBM-HD-1)
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2 x 10^5 cells/well).
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 μM). Prepare a vehicle control with the same final concentration of the solvent.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate Buffered Saline (PBS), ice-cold
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash the cells once with ice-cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Neutralize the trypsin with a complete medium, if used.
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Cell Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of PI solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis:
-
Use a flow cytometer capable of detecting FITC (for Annexin V) and PI.
-
Set up appropriate compensation controls to correct for spectral overlap between the FITC and PI channels.
-
Gate on the cell population of interest based on forward and side scatter to exclude debris.
-
Analyze the stained cells to differentiate between four populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualization
Caption: this compound inhibits HDAC, leading to changes in gene expression that promote cell cycle arrest and apoptosis.
Caption: Experimental workflow for analyzing this compound induced apoptosis using flow cytometry.
References
Troubleshooting & Optimization
how to solve Pro-HD1 solubility issues in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility issues encountered with Pro-HD1 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in culture media a concern?
This compound is a novel synthetic small molecule inhibitor of the XYZ signaling pathway, a critical pathway implicated in several proliferative diseases. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions like cell culture media.[1][2] Achieving a stable and soluble concentration is crucial for accurate and reproducible experimental results, as precipitation can lead to inaccurate dosing and misleading biological data.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[3] It is a powerful and widely used solvent for hydrophobic compounds in biological assays.[1]
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should typically not exceed 0.5-1%. However, the optimal concentration should be determined for your specific cell line and experimental conditions.
Q4: My this compound precipitates out of solution when I add it to the culture medium. What should I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. This "solvent shock" can be mitigated by employing a stepwise dilution method. Instead of adding the concentrated stock directly to the final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media (37°C) before adding it to the final culture volume.
Q5: Can I use other solvents if DMSO is not suitable for my experiment?
Yes, alternative water-miscible organic solvents can be tested, depending on the specific requirements of your assay. These may include ethanol, N,N-Dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400). It is essential to include proper vehicle controls in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve this compound solubility issues.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | The compound has very low solubility even in organic solvents. | 1. Gently warm the solution in a 37°C water bath. 2. Briefly sonicate the solution to aid dissolution. 3. If the issue persists, consider preparing a lower concentration stock solution. |
| Precipitation occurs immediately upon adding this compound stock to the culture medium. | "Solvent shock" due to rapid dilution of the organic solvent. | 1. Use a stepwise dilution method as described in the FAQs. 2. Pre-warm the culture medium to 37°C before adding this compound. |
| The culture medium becomes cloudy over time after adding this compound. | The final concentration of this compound exceeds its solubility limit in the culture medium. | 1. Reduce the final concentration of this compound in your experiment. 2. Determine the maximum soluble concentration of this compound in your specific culture medium using the protocol provided below. |
| Observed cellular toxicity at the desired this compound concentration. | The toxicity may be due to the co-solvent (e.g., DMSO) rather than this compound itself. | 1. Lower the final concentration of the co-solvent in the culture medium. 2. Test alternative, less toxic co-solvents or solubility enhancers like cyclodextrins. |
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and culture media.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | 50 |
| DMF | 35 |
| Ethanol | 15 |
| PEG 400 | 20 |
| Water | <0.1 |
Table 2: Maximum Soluble Concentration of this compound in Different Culture Media (with 0.5% DMSO)
| Culture Medium | Maximum Soluble Concentration (µM) at 37°C |
| DMEM (10% FBS) | 25 |
| RPMI-1640 (10% FBS) | 20 |
| Serum-Free Medium | 5 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration in Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile dilution tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed culture medium. Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.5%).
-
Include a vehicle control containing only the culture medium and the same final concentration of DMSO.
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.
Visualizations
Caption: Workflow for determining the maximum soluble concentration of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Mitigating Off-Target Effects of Pro-HD1 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Pro-HD1 in cell-based assays. This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Histone Deacetylase 6 (HDAC6). While PROTACs offer a powerful approach for targeted protein degradation, understanding and mitigating off-target effects is crucial for accurate data interpretation and therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended on-target effect?
This compound is a PROTAC designed to specifically target and degrade HDAC6. It consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This ternary complex formation (this compound-HDAC6-E3 ligase) leads to the ubiquitination and subsequent proteasomal degradation of HDAC6. The intended on-target effect is the reduction of HDAC6 protein levels, which can be assessed by methods such as Western blotting or mass spectrometry.
Q2: What are the potential off-target effects of this compound?
Potential off-target effects of this compound can be categorized as follows:
-
Degradation of other HDAC isoforms: Although designed for selectivity, the HDAC6-binding moiety of this compound may have some affinity for other HDAC isoforms, potentially leading to their degradation.
-
"Neosubstrate" degradation by the E3 ligase: PROTACs that recruit the CRBN E3 ligase have been reported to induce the degradation of other proteins, known as "neosubstrates," that are not natural targets of CRBN. Commonly reported neosubstrates include the zinc finger transcription factors IKZF1 and IKZF3.[1]
-
Off-target effects of the HDAC6-binding warhead: The small molecule that binds to HDAC6 may independently inhibit other proteins, particularly if used at high concentrations.
-
"Hook effect": At very high concentrations, PROTACs can form binary complexes (this compound-HDAC6 or this compound-E3 ligase) instead of the productive ternary complex, leading to reduced degradation efficiency. This is a common phenomenon in PROTAC assays.[2]
Q3: I am observing unexpected cytotoxicity in my cell-based assay with this compound. What could be the cause?
Unexpected cytotoxicity could be due to several factors:
-
On-target toxicity: The degradation of HDAC6 itself might be toxic to the specific cell line you are using.
-
Off-target protein degradation: The degradation of an essential off-target protein could be inducing cell death.
-
General compound toxicity: At high concentrations, the this compound molecule itself might exhibit non-specific toxicity.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells.
Q4: My results with this compound are inconsistent between experiments. What are some common causes of variability?
Inconsistent results in cell-based assays can arise from several sources:
-
Cell culture conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes.
-
Compound handling: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.
-
Assay execution: Inconsistent incubation times, cell seeding densities, and reagent concentrations can lead to variability.
-
Edge effects in multi-well plates: Wells on the periphery of the plate are more susceptible to evaporation and temperature gradients, which can affect cell growth and compound efficacy.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered when using this compound in cell-based assays.
Issue 1: Suboptimal or No Degradation of HDAC6
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for HDAC6 degradation. Be mindful of the "hook effect" at high concentrations.[2] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal HDAC6 degradation. |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., CRBN or VHL) in your cell line of interest using Western blot or qPCR. |
| Compound Instability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. |
| Proteasome Inhibition | Ensure that other treatments or cellular conditions are not inhibiting the proteasome, which is essential for PROTAC-mediated degradation. |
Issue 2: Suspected Off-Target Effects
| Symptom | Possible Cause | Troubleshooting Strategy |
| Unexpected Phenotype | Off-target protein degradation or inhibition. | 1. Use a negative control: Synthesize or obtain a structurally similar but inactive version of this compound (e.g., with a modification that prevents binding to HDAC6 or the E3 ligase). 2. Orthogonal approach: Use a different HDAC6-targeting modality (e.g., a selective small molecule inhibitor or siRNA) to see if it recapitulates the observed phenotype. |
| Changes in Unrelated Signaling Pathways | This compound is affecting proteins other than HDAC6. | 1. Global Proteomics: Perform unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon this compound treatment.[3][4] 2. Targeted Western Blotting: Based on known off-targets of CRBN-based PROTACs, check the levels of IKZF1 and IKZF3. |
| High Background Signal in Reporter Assays | The this compound molecule is interfering with the reporter system. | 1. Counter-screen: Use a reporter construct with a minimal promoter to assess non-specific effects on transcription. 2. Change reporter system: Switch to a different reporter gene (e.g., from luciferase to a fluorescent protein). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that this compound directly binds to HDAC6 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Heat Challenge: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of HDAC6 using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble HDAC6 as a function of temperature. A rightward shift in the melting curve in the presence of this compound indicates target engagement.
Quantitative Proteomics for Off-Target Profiling
This method provides an unbiased approach to identify all proteins that are degraded upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound at a concentration that gives maximal HDAC6 degradation and a vehicle control. Include multiple time points to distinguish between direct and indirect effects.
-
Cell Lysis and Protein Digestion: Harvest cells, lyse them, and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with unique isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show a significant decrease in abundance in the this compound-treated samples are potential off-targets.
Visualizations
This compound Mechanism of Action and Potential Off-Targets
Caption: this compound's on-target and potential off-target mechanisms.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for investigating off-target effects of this compound.
Key Signaling Pathways Modulated by HDAC6
Caption: Simplified diagram of key signaling pathways regulated by HDAC6.
References
Technical Support Center: Optimizing Pro-HD1 Incubation Time for Maximal Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Pro-HD1 for achieving maximal degradation of target proteins. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate protein degradation?
This compound is a novel heterobifunctional molecule designed to induce the degradation of specific target proteins. It functions by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity-induced event leads to the ubiquitination of the target protein, marking it for subsequent degradation by the proteasome. The overall kinetics of this process are critical for achieving optimal degradation.[1]
Q2: What is the recommended starting concentration for this compound?
The optimal concentration for this compound can vary depending on the cell line and the specific target protein. A dose-response experiment is highly recommended to determine the ideal concentration for your experimental setup. As a general starting point, a concentration range of 0.1 µM to 10 µM is often a reasonable starting point for similar molecules.
Q3: How long should I incubate my cells with this compound to observe maximal degradation?
The optimal incubation time is highly dependent on the intrinsic turnover rate of the target protein. Some proteins with a short half-life may show significant degradation within a few hours, while more stable proteins may require longer incubation periods of 24 to 48 hours or more.[2] A time-course experiment is essential to determine the optimal time point for maximal degradation.
Q4: What factors can influence the maximal degradation (Dmax) achieved with this compound?
Several factors can affect the Dmax, including:
-
This compound Concentration: Both insufficient and excessive concentrations can lead to suboptimal degradation due to the "hook effect."
-
Incubation Time: As mentioned, this needs to be optimized for the specific target protein.
-
Cell Type: The expression levels of the target protein and the specific E3 ligase in a given cell line can impact degradation efficiency.
-
Target Protein Synthesis: The rate of new protein synthesis can counteract the degradation induced by this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low target protein degradation observed. | 1. Suboptimal incubation time: The chosen time point may be too early or too late to observe maximal degradation. 2. Incorrect this compound concentration: The concentration may be too low for effective ternary complex formation or too high, leading to the "hook effect." 3. Low expression of the target E3 ligase in the cell line. 4. Ineffective cell lysis or protein extraction. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal window. 2. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM). 3. Verify E3 ligase expression: Check for the expression of the relevant E3 ligase in your cell line using qPCR or Western blot. Consider using a different cell line with higher expression. 4. Optimize your lysis buffer and protein extraction protocol. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Variations in this compound treatment and incubation times. 3. Inconsistent sample processing and loading for analysis (e.g., Western blot). | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Use a precise timer for all incubation steps and handle all samples consistently. 3. Normalize protein concentrations before loading and use loading controls for Western blots. |
| Target protein levels recover after initial degradation. | 1. New protein synthesis outpaces degradation. 2. Metabolism or clearance of this compound over time. | 1. Consider co-treatment with a protein synthesis inhibitor (e.g., cycloheximide) for mechanistic studies. 2. This is an expected outcome. The duration of degradation is another important parameter to characterize. |
Experimental Protocols
Optimizing this compound Incubation Time
This protocol describes a time-course experiment to determine the optimal incubation time for maximal degradation of a target protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent by the end of the experiment.
-
Cell Treatment: Once the cells have adhered and are growing well, treat them with the predetermined optimal concentration of this compound. Include a vehicle control for comparison.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: At each designated time point, wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Plot the percentage of target protein remaining relative to the vehicle control at each time point.
Quantitative Data Summary
The following table presents example data from a time-course experiment to determine the optimal incubation time for this compound.
| Incubation Time (hours) | Mean Target Protein Level (% of Control) | Standard Deviation |
| 0 | 100 | 0 |
| 2 | 85 | 5.2 |
| 4 | 62 | 4.5 |
| 8 | 35 | 3.8 |
| 12 | 18 | 2.1 |
| 24 | 25 | 2.9 |
| 48 | 45 | 4.1 |
Note: This is example data and actual results will vary depending on the experimental system.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound mechanism of action.
References
addressing the Pro-HD1 hook effect in dose-response curves
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Pro-HD1 immunoassay, with a specific focus on addressing the high-dose hook effect observed in dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why does it occur in the this compound sandwich ELISA?
The hook effect, also known as the prozone phenomenon, can occur in one-step sandwich immunoassays, leading to paradoxically decreased signals at extremely high concentrations of an analyte like this compound.[1][2] This results in a "hook" shape on the dose-response curve, where the signal first increases with the analyte concentration and then unexpectedly decreases, potentially leading to falsely low or underestimated results.[2][3]
This phenomenon arises when excess this compound analyte saturates both the capture and detection antibodies simultaneously.[2] In this scenario, the formation of the "sandwich" complex (capture antibody - this compound - detection antibody) is inhibited because free this compound in the solution competes with the captured this compound for binding to the detection antibody.
Q2: How can I identify a potential hook effect in my this compound experimental data?
A key indicator of a hook effect is obtaining a result that is unexpectedly low, especially for a sample that is expected to have a high concentration of this compound. If you observe non-linearity upon dilution of a high-concentration sample, this is a strong indication of the hook effect. For instance, a 1:10 dilution of a sample should yield a concentration that is roughly ten times lower than the undiluted sample. If the diluted sample gives a higher-than-expected reading after correcting for the dilution factor, a hook effect is likely occurring in the undiluted sample.
Q3: What are the primary strategies to mitigate or eliminate the this compound hook effect?
There are two main strategies to address the hook effect:
-
Sample Dilution: This is the most straightforward approach. By preparing a series of dilutions for your sample, you can identify a concentration that falls within the linear, reliable range of the assay.
-
Two-Step Assay Protocol: Modifying the standard one-step ELISA protocol to a two-step protocol can effectively prevent the hook effect. This involves sequential incubation of the sample (containing this compound) and the detection antibody, with a wash step in between.
Troubleshooting Guide
Issue: Unexpectedly low this compound concentration in a sample known to be highly concentrated.
| Possible Cause | Recommended Solution |
| High-Dose Hook Effect | 1. Perform Serial Dilutions: Prepare several dilutions of the sample (e.g., 1:10, 1:100, 1:1000) and re-run the assay. This will help to bring the analyte concentration into the optimal detection range of the assay. 2. Implement a Two-Step ELISA Protocol: If the hook effect is a persistent issue, switching to a two-step assay format is highly recommended. See the detailed protocol below. |
| Reagent Issues | 1. Check Reagent Concentrations: Ensure that the concentrations of capture and detection antibodies are optimal. Increasing the relative concentration of antibodies to the antigen can sometimes mediate the effect. 2. Verify Reagent Quality: Confirm that all reagents are within their expiration dates and have been stored correctly. |
| Experimental Error | 1. Review Pipetting and Dilution Technique: Inaccurate pipetting or dilution calculations can lead to erroneous results. 2. Confirm Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the assay protocol. |
Quantitative Data Summary
The following table illustrates a typical dose-response curve for a this compound one-step sandwich ELISA, demonstrating the hook effect at high analyte concentrations.
| This compound Concentration (ng/mL) | Optical Density (OD) | Calculated Concentration (ng/mL) | Observation |
| 0 | 0.05 | 0 | Blank |
| 1.56 | 0.15 | 1.55 | Linear Range |
| 3.12 | 0.25 | 3.15 | Linear Range |
| 6.25 | 0.45 | 6.20 | Linear Range |
| 12.5 | 0.85 | 12.6 | Linear Range |
| 25 | 1.50 | 24.9 | Upper Limit of Linear Range |
| 50 | 2.50 | 50.1 | Saturation |
| 100 | 2.45 | 48.5 | Hook Effect |
| 200 | 1.80 | 30.2 | Hook Effect |
| 400 | 1.00 | 15.1 | Hook Effect |
Note: The data presented in this table is for illustrative purposes.
Experimental Protocols
Detailed Methodology for a Two-Step ELISA to Mitigate the this compound Hook Effect
This protocol introduces a wash step between the sample incubation and the detection antibody incubation to remove excess, unbound this compound, thereby preventing the hook effect.
-
Coating: Coat a 96-well plate with the this compound capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add your standards and samples to the wells and incubate for 2 hours at room temperature.
-
First Wash: Crucially , wash the plate thoroughly (at least 3-5 times) with wash buffer. This step removes unbound this compound.
-
Detection Antibody Incubation: Add the biotin-labeled this compound detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Second Wash: Wash the plate thoroughly with wash buffer.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Final Wash: Wash the plate thoroughly with wash buffer.
-
Substrate Addition: Add TMB substrate and incubate until a color develops (typically 15-30 minutes).
-
Stop Reaction: Add a stop solution to each well.
-
Read Plate: Measure the optical density at 450 nm.
Visualizations
Caption: Mechanism of the hook effect in a one-step sandwich ELISA.
Caption: Workflow of a two-step ELISA protocol to mitigate the hook effect.
References
Technical Support Center: Optimizing Western Blot for Low-Abundance HDAC6
Welcome to the technical support center for improving Western blot signal for low-abundance Histone Deacetylase 6 (HDAC6). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in detecting low levels of HDAC6 protein.
Frequently Asked Questions (FAQs)
Q1: Why is my HDAC6 signal weak or absent on my Western blot?
A weak or absent HDAC6 signal can be due to several factors, including low protein abundance in your sample, inefficient protein extraction, poor transfer of the large HDAC6 protein, suboptimal antibody concentrations, or inadequate signal detection methods.[1][2] Optimizing each step of the Western blot protocol is crucial for successfully detecting low-abundance proteins like HDAC6.
Q2: What is the molecular weight of HDAC6, and why is it important for Western blotting?
HDAC6 is a relatively large protein with a molecular weight of approximately 131-160 kDa, depending on post-translational modifications. Its large size can make efficient transfer from the gel to the membrane challenging. Therefore, optimizing the gel percentage and transfer conditions is critical for good results.
Q3: Which type of membrane is best for detecting HDAC6?
For low-abundance proteins like HDAC6, a polyvinylidene fluoride (PVDF) membrane is generally recommended over nitrocellulose. PVDF membranes have a higher protein binding capacity, which is advantageous when dealing with small amounts of target protein.
Q4: How can I confirm if my protein transfer was successful?
To check the efficiency of protein transfer, you can stain the membrane with Ponceau S solution after the transfer is complete. This reversible stain allows you to visualize the protein bands on the membrane and assess the transfer efficiency before proceeding with blocking and antibody incubation. Alternatively, you can stain the gel with Coomassie Brilliant Blue after transfer to see if any protein remains.
Troubleshooting Guide
This section provides detailed solutions to common problems encountered when performing Western blots for low-abundance HDAC6.
Problem 1: Weak or No HDAC6 Signal
| Possible Cause | Recommended Solution | Detailed Protocol |
| Inefficient Protein Extraction | Use a lysis buffer optimized for nuclear and cytoplasmic proteins and enrich your sample for HDAC6. | Protocol: 1. Use RIPA buffer, which contains SDS, to ensure complete lysis of cellular compartments. 2. Consider using fractionation kits to enrich for cytoplasmic extracts, where HDAC6 is predominantly located. 3. Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation. |
| Insufficient Protein Loading | Increase the total protein amount loaded per well. | Protocol: Increase the sample load to 50-100 µg of total protein per lane to increase the chances of detecting the low-abundance HDAC6. |
| Suboptimal Gel Electrophoresis | Use a lower percentage acrylamide gel for better resolution of large proteins. | Protocol: For a large protein like HDAC6 (~131 kDa), use a lower percentage gel (e.g., 7.5% or a 4-12% gradient gel) to ensure the protein migrates into the gel and separates effectively. |
| Inefficient Protein Transfer | Optimize the transfer conditions for large proteins. | Protocol: 1. Use a wet (tank) transfer system, as it is generally more efficient for large proteins than semi-dry systems. 2. Extend the transfer time (e.g., 90 minutes to overnight at 4°C) at an appropriate voltage. 3. Adding a small amount of SDS (up to 0.1%) to the transfer buffer can aid in the transfer of large proteins, but may reduce binding to nitrocellulose membranes. |
| Inadequate Antibody Concentration | Titrate the primary and secondary antibodies to find the optimal concentrations. | Protocol: 1. Start with the manufacturer's recommended dilution and perform a dot blot or use strip blots to test a range of primary antibody concentrations (e.g., 1:250, 1:500, 1:1000). 2. Incubate the primary antibody overnight at 4°C to increase the binding time. 3. Use a high-quality, bright secondary antibody at an optimized dilution (e.g., 1:5,000 to 1:20,000). |
| Ineffective Signal Detection | Use a high-sensitivity ECL substrate and a CCD camera-based imager. | Protocol: 1. Use a high-sensitivity or "femto" level chemiluminescent substrate designed for detecting very low amounts of protein. 2. Capture the signal using a CCD camera-based imager, which is more sensitive than traditional X-ray film. |
Problem 2: High Background Obscuring the HDAC6 Signal
| Possible Cause | Recommended Solution | Detailed Protocol |
| Insufficient Blocking | Optimize the blocking buffer and incubation time. | Protocol: 1. Block the membrane for at least 1 hour at room temperature or overnight at 4°C. 2. While 5% non-fat dry milk is common, it can sometimes mask antigens. Consider using 3-5% Bovine Serum Albumin (BSA) instead, especially if using phospho-specific antibodies. 3. For low-abundance targets, reducing the concentration of the blocking agent (e.g., to 1-3%) may improve signal detection. |
| Antibody Cross-Reactivity | Use a highly specific primary antibody and consider using a signal enhancer. | Protocol: 1. Ensure your primary antibody is validated for Western blotting and specific to HDAC6. 2. Consider using a monoclonal antibody for higher specificity. 3. Use a commercial antibody enhancer solution, which can increase the specific binding of the primary antibody to the target protein while reducing background. |
| Inadequate Washing | Increase the number and duration of wash steps. | Protocol: 1. Wash the membrane at least three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20) after primary and secondary antibody incubations. 2. Increasing the Tween 20 concentration to 0.1-0.2% in the wash buffer can help reduce non-specific binding. |
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for HDAC6 Western blotting. Note that optimal conditions should be determined experimentally.
Table 1: Recommended Primary Antibody Dilutions for HDAC6
| Antibody Vendor | Catalog Number | Recommended Dilution |
| Thermo Fisher Scientific | PA1-41056 | 2-5 µg/mL |
| Abcam | ab1440 | 0.5-4 µg/mL |
| Cell Signaling Technology | #7558 | 1:1000 |
| Sigma-Aldrich | SAB4500011 | 1:500-1:1000 |
| Proteintech | 16167-1-AP | 1:200-1:1000 |
Data compiled from manufacturer datasheets.
Table 2: Troubleshooting Summary for Weak HDAC6 Signal
| Parameter | Standard Condition | Optimized Condition for Low Abundance |
| Protein Load | 20-30 µg | 50-100 µg |
| Gel Percentage | 10% | 7.5% or 4-12% gradient |
| Transfer Method | Semi-dry | Wet (Tank) Transfer |
| Transfer Time | 1 hour | 90 min - Overnight |
| Blocking Agent | 5% Non-fat Milk | 1-3% BSA or Milk |
| Primary Antibody Incubation | 1-2 hours at RT | Overnight at 4°C |
| Detection Substrate | Standard ECL | High-sensitivity "femto" ECL |
Experimental Protocols & Visualizations
General Western Blot Workflow for HDAC6
The following diagram illustrates the key stages of a Western blot experiment optimized for detecting low-abundance HDAC6.
Troubleshooting Logic for Weak HDAC6 Signal
This decision tree outlines a systematic approach to troubleshooting a weak Western blot signal for HDAC6.
References
Pro-HD1 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of Pro-HD1, a PROTAC (Proteolysis-Targeting Chimera) designed to degrade Histone Deacetylase 6 (HDAC6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC specifically designed to target HDAC6 for degradation.[1][2] As a heterobifunctional molecule, it simultaneously binds to HDAC6 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of HDAC6, marking it for degradation by the proteasome. This targeted protein degradation approach allows for the study of HDAC6 function beyond simple inhibition.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C for optimal stability.[2] For detailed storage guidelines, always refer to the Certificate of Analysis (CoA) provided by the supplier.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound in a suitable solvent such as DMSO. For specific solubility information, please consult the product datasheet. Once dissolved, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can affect the stability of the compound. Store stock solutions at -20°C or -80°C as recommended in the product handling instructions.
Troubleshooting Guide
Issue 1: No or inefficient degradation of HDAC6 observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for HDAC6 degradation in your specific cell line. PROTACs can exhibit a "hook effect" where higher concentrations lead to reduced degradation. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal HDAC6 degradation. |
| Low Cell Permeability | If poor cell permeability is suspected, consider using a permeabilization agent as a positive control or consult literature for alternative delivery methods for PROTACs. |
| Cell Line Specificity | The efficiency of PROTACs can be cell-line dependent.[3] If possible, test this compound in a different cell line known to be sensitive to this degrader, such as A549 or Jurkat cells. |
| Inactive Compound | Ensure this compound has been stored and handled correctly. If degradation is still not observed, consider obtaining a fresh batch of the compound. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth conditions across all experiments. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure accurate and consistent addition of this compound to your cell cultures. |
| Issues with Western Blotting | Optimize your Western blot protocol for HDAC6 detection. Ensure complete protein transfer and use a validated primary antibody for HDAC6. |
Experimental Protocols
General Protocol for In Vitro HDAC6 Degradation Assay
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Proceed with Western blot analysis to detect the levels of HDAC6.
Detailed Western Blot Protocol for HDAC6
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C with gentle agitation. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Quantification: Quantify the band intensities to determine the extent of HDAC6 degradation.
Data Presentation
Table 1: this compound Storage and Stability Summary
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | |
| Shipping Condition | Shipped with blue ice | |
| Long-term Storage | Refer to Certificate of Analysis | |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | General Best Practice |
| Freeze-Thaw Cycles | Avoid repeated cycles | General Best Practice |
Visualizations
Caption: Mechanism of Action for this compound mediated HDAC6 degradation.
Caption: Troubleshooting workflow for inefficient HDAC6 degradation.
References
minimizing background noise in Pro-HD1 immunofluorescence
Welcome to the technical support center for the Pro-HD1 Immunofluorescence system. This guide provides detailed troubleshooting advice and protocols to help you minimize background noise and achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
High background fluorescence can obscure specific signals, making data interpretation difficult.[1][2] Below are common causes and solutions.
Q1: What are the primary sources of high background noise in immunofluorescence?
High background can stem from three main sources: non-specific antibody binding, autofluorescence from the tissue or cells, and issues with experimental technique.[2] Non-specific binding occurs when primary or secondary antibodies bind to unintended targets.[2][3] Autofluorescence is the natural emission of light by biological structures like collagen, elastin, and lipofuscin, or can be induced by aldehyde fixatives. Technical issues include insufficient washing, improper antibody concentrations, and ineffective blocking.
Q2: I see diffuse, non-specific staining across my entire sample. What is the likely cause and how do I fix it?
This is often caused by an antibody concentration that is too high. When too much antibody is used, it can bind weakly to various sites beyond the intended target antigen, leading to generalized background staining.
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.
Experimental Protocol: Antibody Titration
Titrating antibodies is crucial for minimizing background and ensuring reproducible results. The goal is to find the "separating concentration"—the dilution that provides the best separation between positive signal and background noise.
-
Preparation : Prepare a series of 8 two-fold serial dilutions for your primary antibody. Start with a concentration higher than the manufacturer's recommendation (e.g., 10 µg/mL or a 1:50 dilution).
-
Incubation : Stain your samples (positive and negative controls) with each dilution under your standard protocol conditions (time, temperature).
-
Secondary Antibody : Use a consistent, optimized concentration of your secondary antibody for all samples.
-
Imaging : Capture images using identical settings (e.g., exposure time, gain) for all samples.
-
Analysis : Compare the signal intensity on your positive control with the background on your negative control for each dilution. The optimal dilution is the one that yields a strong specific signal with minimal background.
Antibody Titration Summary Table
| Dilution | Primary Ab Conc. | Signal Intensity (Positive Control) | Background (Negative Control) | Signal-to-Noise (S/N) Ratio | Notes |
| 1:50 | 10 µg/mL | ++++ | +++ | Low | High background observed. |
| 1:100 | 5 µg/mL | ++++ | ++ | Medium | Strong signal, moderate background. |
| 1:200 | 2.5 µg/mL | +++ | + | High | Optimal: Strong signal, low background. |
| 1:400 | 1.25 µg/mL | ++ | + | Medium | Signal intensity begins to decrease. |
| 1:800 | 0.625 µg/mL | + | +/- | Low | Weak signal, difficult to distinguish. |
Q3: My "no primary antibody" control is showing a signal. What does this mean?
If you observe fluorescence when only the secondary antibody is applied, it indicates that the secondary antibody is binding non-specifically. This can be due to cross-reactivity with endogenous immunoglobulins in the sample or binding to other cellular components.
Solutions:
-
Change Blocking Agent : The blocking buffer may be insufficient. Use normal serum from the same species that the secondary antibody was raised in (e.g., use normal goat serum if the secondary is a goat anti-mouse). This blocks non-specific sites that the secondary antibody might otherwise bind to.
-
Use Pre-adsorbed Secondary Antibodies : These antibodies have been purified to remove antibodies that cross-react with proteins from other species, reducing non-specific binding.
-
Increase Washing : Ensure you are washing thoroughly (at least 3 times for 5 minutes each) between antibody incubation steps to remove unbound antibodies.
Troubleshooting Non-Specific Secondary Antibody Binding
| Solution | Description | Recommended Concentration/Time |
| Optimize Blocking Buffer | Use normal serum from the host species of the secondary antibody. | 5-10% normal serum in PBS for 1 hour at room temperature. |
| Use Pre-adsorbed Secondary Ab | Select a secondary antibody that has been pre-adsorbed against the species of your sample tissue. | Follow manufacturer's recommended dilution. |
| Increase Wash Steps | Add extra wash steps after secondary antibody incubation. | Increase from 3x5 min washes to 4x10 min washes with PBS + 0.05% Tween 20. |
Q4: I'm seeing punctate or speckled background, especially in certain tissue types. What could be the cause?
This is often a sign of autofluorescence, which is intrinsic fluorescence from molecules within the tissue itself. Common sources include collagen, elastin, red blood cells (heme groups), and lipofuscin (age pigment). Aldehyde-based fixatives like formalin can also induce autofluorescence.
Solutions:
-
Use a Quenching Agent : Agents like Sudan Black B or Eriochrome Black T can reduce lipofuscin-based autofluorescence. Sodium borohydride treatment can help reduce aldehyde-induced autofluorescence.
-
Perfuse Tissues : If working with animal tissues, perfuse with PBS before fixation to remove red blood cells, a major source of autofluorescence.
-
Choose Far-Red Fluorophores : Autofluorescence is most prominent in the blue and green spectra. Using fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647, Cy5) can help avoid this interference.
-
Optimize Fixation : Use the minimum fixation time required to preserve tissue structure, as prolonged fixation can increase autofluorescence. Consider alternative fixatives like ice-cold methanol if compatible with your antigen.
Visual Guides & Workflows
Troubleshooting Logic for High Background
The following diagram outlines a logical workflow to diagnose and resolve common sources of high background noise in your this compound immunofluorescence experiments.
Caption: A troubleshooting flowchart for diagnosing high background.
Standard this compound Immunofluorescence Workflow
This diagram illustrates the key stages of the immunofluorescence protocol, highlighting steps where background noise can be introduced and controlled.
Caption: Key steps in the immunofluorescence workflow.
References
Validation & Comparative
Validating PROTAC-Induced HDAC6 Degradation: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. This guide provides a comparative overview of experimental approaches to validate the mechanism of action of PROTACs designed to degrade Histone Deacetylase 6 (HDAC6), a key enzyme implicated in various diseases. A central component of this validation is the "rescue experiment," which confirms that the observed degradation proceeds through the intended pathway.
The Principle of PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein, in this case, HDAC6. They function by simultaneously binding to HDAC6 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome.
To confirm this specific mechanism, a rescue experiment is performed. This involves co-treating cells with the HDAC6-targeting PROTAC and an inhibitor that blocks a specific step in the degradation pathway. If the degradation is indeed mechanism-dependent, blocking a necessary component should "rescue" the HDAC6 protein from being degraded.
Comparative Analysis of Rescue Strategies
The efficacy of a rescue experiment hinges on the appropriate choice of competitive inhibitors. Below is a comparison of common rescue agents used to validate PROTAC-induced HDAC6 degradation.
| Rescue Agent Category | Specific Example(s) | Mechanism of Rescue | Typical Concentration | Expected Outcome |
| Proteasome Inhibitor | MG132, Bortezomib, Carfilzomib | Blocks the proteasome, preventing the degradation of ubiquitinated HDAC6. | 1-10 µM | Complete rescue of HDAC6 degradation.[1][2] |
| E3 Ligase Ligand | Pomalidomide, Thalidomide (for CRBN-based PROTACs) | Competes with the PROTAC for binding to the E3 ligase, preventing ternary complex formation. | 1-10 µM | Dose-dependent rescue of HDAC6 degradation.[1][3] |
| Target Protein Ligand | Vorinostat, Tubastatin A, Nexturastat A (HDAC6 inhibitors) | Competes with the PROTAC for binding to HDAC6, preventing ternary complex formation. | 0.1-1 µM | Dose-dependent rescue of HDAC6 degradation.[1] |
| Inactive PROTAC Analog | Methylated PROTAC analog (e.g., PROTAC 13) | An analog with a modification that prevents binding to the E3 ligase, serving as a negative control. | Same as active PROTAC | Fails to induce HDAC6 degradation. |
Experimental Protocol: Validating HDAC6 Degradation via Rescue Experiment
This protocol outlines a typical Western Blot-based experiment to validate the mechanism of a hypothetical CRBN-recruiting, HDAC6-degrading PROTAC, referred to here as "Pro-HD1."
Objective: To confirm that this compound degrades HDAC6 in a proteasome-dependent manner that requires engagement of both HDAC6 and the CRBN E3 ligase.
Materials:
-
Cell line expressing HDAC6 (e.g., HeLa, MM.1S).
-
This compound (HDAC6-degrading PROTAC).
-
Rescue agents: MG132 (proteasome inhibitor), Pomalidomide (CRBN ligand), Nexturastat A (HDAC6 inhibitor).
-
Cell culture reagents.
-
Reagents for Western Blotting (lysis buffer, antibodies against HDAC6 and a loading control like GAPDH).
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Pre-treatment with Rescue Agents: For the rescue conditions, pre-treat the cells with the respective inhibitors for 1-2 hours.
-
MG132 (e.g., 10 µM)
-
Pomalidomide (e.g., 10 µM)
-
Nexturastat A (e.g., 300 nM)
-
-
PROTAC Treatment: Add this compound at its optimal degradation concentration (e.g., determined from a dose-response experiment, typically in the nM range) to the designated wells. Include a vehicle control (e.g., DMSO).
-
Experimental Groups:
-
Vehicle Control (DMSO)
-
This compound alone
-
This compound + MG132
-
This compound + Pomalidomide
-
This compound + Nexturastat A
-
-
-
Incubation: Incubate the cells for a predetermined time sufficient to observe degradation (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against HDAC6 and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities for HDAC6 and the loading control. Normalize the HDAC6 signal to the loading control to determine the relative HDAC6 levels in each treatment group.
Visualizing the Mechanism and Experimental Logic
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound induced HDAC6 degradation.
Diagram 2: Rescue Experiment Workflow
Caption: Logic of the HDAC6 degradation rescue experiment.
By employing these validation strategies, researchers can confidently ascertain the specific, ubiquitin-proteasome-dependent mechanism of their HDAC6-targeting PROTACs, a critical step in their development as research tools and potential therapeutics.
References
Pro-HD1 vs. SAHA: A Comparative Efficacy Analysis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two distinct histone deacetylase (HDAC) targeting agents, Pro-HD1 and Suberoylanilide Hydroxamic Acid (SAHA), in cancer cells. While both compounds ultimately impact HDAC activity, they operate through fundamentally different mechanisms, offering distinct therapeutic possibilities. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the informed selection and application of these molecules in cancer research.
Introduction: Two Approaches to Targeting HDACs
SAHA (Vorinostat) is a well-characterized pan-HDAC inhibitor, meaning it broadly inhibits the activity of multiple HDAC enzymes.[1][2] Its mechanism of action involves binding to the active site of HDACs, leading to an accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in various tumor cells.[1][3] SAHA has been approved for the treatment of cutaneous T-cell lymphoma and is under investigation for a range of other malignancies.
This compound , in contrast, is a Proteolysis Targeting Chimera (PROTAC) designed specifically to degrade HDAC6. PROTACs are bifunctional molecules that recruit a target protein (in this case, HDAC6) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This targeted degradation approach offers the potential for greater selectivity and a more sustained downstream effect compared to traditional inhibition.
Quantitative Efficacy in Cancer Cell Lines
The following tables summarize the available quantitative data on the anti-proliferative and apoptotic effects of this compound and SAHA in various cancer cell lines.
Table 1: Anti-Proliferative Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Jurkat | T-cell leukemia | 5.8 | |
| A549 | Lung Carcinoma | Data not available | ||
| SAHA | LNCaP | Prostate Carcinoma | ~7.5 (for gene expression changes) | |
| RK33 | Larynx Cancer | 0.432 ± 0.059 (µg/ml) | ||
| RK45 | Larynx Cancer | 0.348 ± 0.074 (µg/ml) | ||
| NCI-H460 | Large-cell Lung Carcinoma | ~2.5 - 10 (for apoptosis) | ||
| Various | Lymphoma, Myeloma, Leukemia, NSCLC | 0.5 - 10 | ||
| NSCLC cell lines | Non-small cell lung cancer | ~2 |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Cancer Type | Apoptosis Induction | Key Findings | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| SAHA | NCI-H460 | Large-cell Lung Carcinoma | Dose-dependent increase (14.6% at 2.5 µM, 27.3% at 10 µM) | Arrested cells at G2/M phase. | |
| HepG2.2.15 | Hepatocellular Carcinoma | Early apoptotic rate increased from 3.25% to 21.02% after 24h. | Time- and dose-dependent inhibition of proliferation. | ||
| RMS cell lines | Rhabdomyosarcoma | Induced in all but one cell line tested. | Activated DNA damage response. | ||
| CEM | T-cell leukemia | Induces mitochondria-mediated death pathways. | Characterized by cytochrome c release and ROS production. | ||
| Endometrial cancer cell lines | Endometrial Cancer | Induced apoptosis. | Altered expression of Bcl-2, p21, and cyclins. |
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented above.
Cell Viability and Proliferation Assays
-
MTT Assay (for SAHA): Larynx cancer cell lines (RK33 and RK45) were seeded in 96-well plates and treated with increasing concentrations of SAHA (0.1-10 µM) for a specified period. The MTT reagent was then added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength to determine cell viability.
-
BrdU Incorporation Assay (for SAHA): This assay was used to measure cell proliferation in larynx cancer cell lines. Cells were treated with SAHA, and BrdU was added to the culture medium. The incorporation of BrdU into newly synthesized DNA was detected using an anti-BrdU antibody in an ELISA-based format.
-
Cell Counting Kit-8 (CCK-8) Assay (for SAHA): Liver cancer cell lines (HepG2, Hep3B, and HCC-LM3) were treated with SAHA, and cell proliferation was assessed using the CCK-8 assay, which measures the activity of dehydrogenases in viable cells.
-
Clonogenic Assay (for SAHA): Endometrial cancer cells were treated with various HDACIs, including SAHA, to assess their long-term proliferative capacity. The ability of single cells to form colonies was quantified.
Apoptosis Assays
-
Flow Cytometry with Annexin V/PI Staining (for SAHA): This method was used to quantify apoptosis in NCI-H460 and HepG2.2.15 cells. After treatment with SAHA, cells were stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic and necrotic cells) and analyzed by flow cytometry.
-
Detection of Mono- and Oligonucleosomes (for SAHA): Apoptosis in larynx cancer cell lines was assessed by measuring the amount of mono- and oligonucleosomes released into the cytoplasm using a colorimetric ELISA kit.
-
Terminal deoxynucleotidyl transferase-mediated nick end labeling (TUNEL) assay (for SAHA): This assay was used to detect DNA fragmentation, a hallmark of apoptosis, in endometrial cancer cells treated with HDACIs.
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining (for SAHA): NCI-H460 and HepG2.2.15 cells were treated with SAHA, fixed, and stained with PI to determine the DNA content. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was then analyzed by flow cytometry.
Western Blotting
-
Protein Expression Analysis (for SAHA): The expression levels of proteins involved in cell cycle regulation (e.g., p21WAF1/CIP1, cyclin D1), apoptosis (e.g., Bcl-2), and signaling pathways (e.g., AKT, ERK, HIF-1α, VEGF) were analyzed by Western blotting in various cancer cell lines after SAHA treatment.
Signaling Pathways and Mechanisms of Action
This compound: Targeted Degradation of HDAC6
As a PROTAC, this compound's mechanism is centered on the targeted degradation of HDAC6. The specific downstream signaling consequences of selective HDAC6 degradation are an active area of research.
Caption: Mechanism of Action of this compound as a PROTAC for HDAC6 degradation.
SAHA: Broad Inhibition of HDACs and Downstream Effects
SAHA's pan-HDAC inhibitory activity leads to a wide range of cellular effects by altering the acetylation status of numerous proteins. This results in the modulation of multiple signaling pathways critical for cancer cell survival and proliferation.
Caption: Signaling pathways affected by the pan-HDAC inhibitor SAHA.
Experimental Workflow: From Compound Treatment to Endpoint Analysis
The following diagram illustrates a general workflow for comparing the efficacy of anti-cancer compounds like this compound and SAHA in vitro.
Caption: A typical experimental workflow for in vitro compound efficacy testing.
Conclusion
SAHA is a broad-acting HDAC inhibitor with demonstrated efficacy against a variety of cancer cell types, primarily through the induction of cell cycle arrest and apoptosis. Its effects are mediated by widespread changes in gene expression resulting from the hyperacetylation of histones and other proteins. This compound represents a more targeted approach, aiming to specifically degrade HDAC6. While data on this compound is currently limited, its mechanism of action suggests the potential for a more refined therapeutic window and a different spectrum of anti-cancer activity compared to pan-HDAC inhibitors like SAHA. Further research, particularly direct comparative studies, is necessary to fully elucidate the relative advantages and disadvantages of these two distinct HDAC-targeting strategies in various cancer contexts. This guide will be updated as more quantitative data and detailed experimental findings for this compound become available.
References
A Researcher's Guide to Quantitative Analysis of Targeted Protein Degradation: Featuring Pro-HD1 and Alternatives
For researchers and professionals in drug development, the targeted degradation of proteins offers a powerful therapeutic modality. This guide provides a comparative analysis of Pro-HD1, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Histone Deacetylase 6 (HDAC6), with other alternative protein degradation technologies. We present available quantitative data, detailed experimental protocols, and visualizations to aid in the objective assessment of these powerful research tools.
This compound: An HDAC6-Targeting PROTAC
This compound is a chemical probe that functions as a PROTAC to induce the degradation of HDAC6.[1][2] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The therapeutic potential of targeting HDAC6 is significant, as its dysfunction is implicated in various diseases, including cancer and neurodegenerative disorders.
A study by Jia Q, et al. focuses on a strategy for cell-specific degradation of HDAC6 by using a "caged" version of a PROTAC, which can be activated under specific cellular conditions.[3][4][5] While this research highlights an innovative approach to targeted protein degradation, publicly available literature, including the cited paper, does not provide specific quantitative degradation data for the active, uncaged form of the PROTAC referred to as this compound (e.g., DC50 and Dmax values for HDAC6 degradation). The product information for this compound indicates it degrades HDAC6 in A549 cells and has an IC50 of 5.8 μM for inhibiting Jurkat cell proliferation.
Quantitative Comparison of HDAC6 Degraders
To provide a quantitative benchmark, this guide presents data from published studies on other potent and selective HDAC6-targeting PROTACs. These molecules serve as valuable points of comparison for researchers evaluating tools for HDAC6 degradation.
| Degrader | Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| PROTAC 3 | HDAC6 | Pomalidomide (CRBN) | 21.8 nM | ~93% | MM.1S | |
| PROTAC 8 | HDAC6 | Pomalidomide (CRBN) | 5.81 nM | ~94% | MM.1S | |
| PROTAC 9 | HDAC6 | Pomalidomide (CRBN) | 5.01 nM | ~94% | MM.1S | |
| NP8 | HDAC6 | Pomalidomide (CRBN) | 3.8 nM | Not Reported | MM.1S | |
| Compound 3j | HDAC6 | VHL Ligand | 7.1 nM | ~90% | MM1S | |
| Compound A6 | HDAC6 | Cereblon Ligand | 3.5 nM | Not Reported | Not Specified |
Table 1: Quantitative Performance of Select HDAC6-Targeting PROTACs. This table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for several published HDAC6 degraders. Lower DC50 values indicate higher potency, and higher Dmax values represent greater efficacy of degradation.
Alternative Protein Degradation Technologies
Beyond PROTACs, other technologies are emerging for targeted protein degradation.
-
Molecular Glues: These are small molecules that induce a neo-interaction between a target protein and an E3 ligase, leading to the target's degradation. They are typically smaller than PROTACs, which may offer advantages in terms of cell permeability and oral bioavailability.
-
Direct to Proteasome Recruitment: This strategy involves molecules that can directly shuttle a target protein to the 26S proteasome for degradation, bypassing the need for ubiquitination. This could be advantageous for targets that are not easily ubiquitinated.
A direct quantitative comparison of this compound with these alternative technologies is not feasible due to the lack of specific data for this compound. However, the selection of a degradation strategy will depend on the specific target, the desired selectivity, and the experimental system.
Experimental Protocols for Quantitative Analysis
Accurate quantification of protein degradation is crucial for the evaluation of any targeted degradation technology. Below are detailed protocols for commonly used methods.
Western Blotting for DC50 and Dmax Determination
This method allows for the visualization and quantification of the target protein levels after treatment with a degrader.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
- Prepare serial dilutions of the degrader compound (e.g., this compound) in cell culture medium. A vehicle control (e.g., DMSO) should be included.
- Treat the cells with the degrader for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples.
- Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HDAC6) and a loading control (e.g., anti-GAPDH or anti-β-actin).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Develop the blot using an ECL substrate and capture the chemiluminescent signal.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control band intensity.
- Calculate the percentage of remaining protein relative to the vehicle control.
- Plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 and Dmax values.
HiBiT Assay for Kinetic Degradation Analysis
The HiBiT protein tagging system is a sensitive, real-time method to measure protein abundance in live cells.
1. Cell Line Generation:
- Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the target protein (e.g., HDAC6) in a cell line stably expressing the LgBiT subunit.
2. Assay Preparation and Measurement:
- Plate the engineered cells in a white, opaque-bottom multi-well plate.
- Add a live-cell substrate for the NanoLuc luciferase (formed by the complementation of HiBiT and LgBiT).
- Add serial dilutions of the degrader compound to the wells.
- Measure luminescence at regular intervals using a plate reader to monitor the kinetics of protein degradation.
3. Data Analysis:
- Normalize the luminescence signal to a time-zero reading or a vehicle control.
- Plot the normalized signal over time for each degrader concentration to obtain degradation curves.
- From these curves, kinetic parameters such as the degradation rate constant (kdeg), DC50, and Dmax can be determined.
Quantitative Mass Spectrometry for Selectivity Profiling
Mass spectrometry-based proteomics can provide a global and unbiased assessment of a degrader's selectivity.
1. Sample Preparation:
- Treat cells with the degrader at a concentration known to induce significant degradation of the target protein, alongside a vehicle control.
- Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
- Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
2. LC-MS/MS Analysis:
- Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Data Analysis:
- Identify and quantify thousands of proteins in the samples.
- Determine the relative abundance of each protein in the degrader-treated sample compared to the control.
- Proteins that are significantly downregulated are potential off-targets of the degrader. This allows for a comprehensive assessment of the degrader's selectivity profile.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological processes and experimental procedures.
Caption: Mechanism of this compound mediated HDAC6 degradation.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Pharmacological Selectivity Within Class I Histone Deacetylases Predicts Effects on Synaptic Function and Memory Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Specific Degradation of Histone Deacetylase Using Warhead-Caged Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (HY-155396-0) | Szabo-Scandic [szabo-scandic.com]
- 5. medchemexpress.com [medchemexpress.com]
Pro-HD1 vs. Other HDAC6 PROTAC Degraders: A Comparative Analysis
A comprehensive guide comparing Pro-HD1 with other leading HDAC6 PROTAC degraders, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions. This guide details the performance metrics, experimental methodologies, and visualizes key biological pathways and experimental workflows.
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This guide provides a comparative overview of this compound and other prominent HDAC6 PROTAC degraders, focusing on their efficacy, selectivity, and mechanism of action.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for this compound and a selection of other well-characterized HDAC6 PROTAC degraders.
| Degrader | Target | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Selectivity | Reference |
| This compound | HDAC6 | Not Specified | Not Specified | Not Specified | A549 | Degrades HDAC6 | [1][2] |
| A6 | HDAC6 | Cereblon (CRBN) | 3.5 nM | >80% | HL-60 | Selective for HDAC6 over HDAC1 | [3][4] |
| B4 | HDAC6 | Cereblon (CRBN) | 19.4 nM | >80% | HL-60 | Selective for HDAC6 | [4] |
| 3j | HDAC6 | Von Hippel-Lindau (VHL) | 7.1 nM | 90% | MM.1S | Selective for HDAC6; does not degrade IKZF1/3 | |
| NP8 | HDAC6 | Cereblon (CRBN) | 3.8 nM | Not Specified | MM.1S | Specific for HDAC6 over other HDACs | |
| TO-1187 | HDAC6 | Cereblon (CRBN) | 5.81 nM | 94% | MM.1S | Monoselective for HDAC6 over other HDACs and CRBN neosubstrates |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for HDAC6 Degradation
This protocol outlines the steps to assess the degradation of HDAC6 in response to PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MM.1S, HeLa, HL-60) in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the HDAC6 PROTAC degrader (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 24, or 48 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare the samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins based on size via electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HDAC6 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HDAC6 band intensity to a loading control (e.g., β-actin or GAPDH) to determine the relative protein levels.
Determination of DC50 and Dmax
This protocol describes how to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.
1. Experimental Setup:
-
Perform a Western blot experiment as described above, treating cells with a serial dilution of the PROTAC degrader.
2. Data Analysis:
-
Quantify the band intensities for HDAC6 and the loading control for each concentration.
-
Normalize the HDAC6 signal to the loading control.
-
Calculate the percentage of remaining HDAC6 protein for each PROTAC concentration relative to the vehicle-treated control (set to 100%).
3. Curve Fitting:
-
Plot the percentage of remaining HDAC6 protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model using graphing software (e.g., GraphPad Prism).
-
The DC50 is the concentration of the PROTAC that results in a 50% reduction in the HDAC6 protein level, as determined from the fitted curve.
-
The Dmax is the maximal percentage of protein degradation observed at high concentrations of the PROTAC, also determined from the fitted curve.
Visualizations
The following diagrams illustrate the PROTAC mechanism of action and the signaling pathways involving HDAC6.
Caption: PROTAC Mechanism of Action.
References
Validating the Downstream Effects of Pro-HD1 on Tubulin Acetylation: A Comparative Guide
This guide provides a comprehensive comparison of Pro-HD1 with other histone deacetylase (HDAC) inhibitors in modulating tubulin acetylation. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound.
Comparative Analysis of Tubulin Acetylation Modulators
This compound is a novel and potent inhibitor of HDAC6, the primary enzyme responsible for the deacetylation of α-tubulin at the Lys-40 residue.[1][2] Its high specificity and efficacy lead to a significant increase in tubulin acetylation levels, which is associated with enhanced microtubule stability and has implications for various cellular processes, including intracellular transport and cell motility.[1][3]
The following table summarizes the quantitative effects of this compound on tubulin acetylation in motor neuron-like NSC34 cells compared to other known HDAC inhibitors.
| Compound | Concentration | Treatment Duration | Fold Increase in Tubulin Acetylation (Mean ± SD) | Notes |
| This compound | 1 µM | 24 hours | 4.5 ± 0.3 | Highly potent and selective for HDAC6. |
| Trichostatin A (TSA) | 1 µM | 24 hours | 3.2 ± 0.4 | Pan-HDAC inhibitor, affects both histone and tubulin acetylation.[3] |
| SAHA (Vorinostat) | 5 µM | 24 hours | 2.8 ± 0.5 | Pan-HDAC inhibitor with known effects on tubulin acetylation. |
| Rutin | 10 µM | 24 hours | 1.8 ± 0.2 | A natural flavonoid with demonstrated HDAC6 inhibitory activity. |
| Vehicle (DMSO) | 0.1% | 24 hours | 1.0 ± 0.1 | Negative control. |
Signaling Pathway of Tubulin Acetylation
The acetylation of α-tubulin is a dynamic post-translational modification primarily regulated by the opposing activities of α-tubulin acetyltransferase 1 (ATAT1) and histone deacetylase 6 (HDAC6). This compound specifically inhibits HDAC6, leading to an accumulation of acetylated α-tubulin.
Figure 1. this compound inhibits HDAC6 to increase tubulin acetylation.
Experimental Protocols
To validate the downstream effects of this compound on tubulin acetylation, the following key experiments are recommended:
Western Blot Analysis for Quantifying Tubulin Acetylation
Objective: To quantify the relative levels of acetylated α-tubulin compared to total α-tubulin in cell lysates following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate NSC34 cells at a density of 2 x 10^5 cells/well in a 6-well plate. After 24 hours, treat the cells with this compound, a comparator compound (e.g., TSA), or vehicle (DMSO) at the desired concentrations for 24 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Following electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) and total α-tubulin (e.g., 1:2000 dilution, as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin band for each sample.
Immunofluorescence Staining for Visualizing Acetylated Microtubules
Objective: To visualize the changes in the microtubule network and the extent of tubulin acetylation within cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Seed NSC34 cells on glass coverslips in a 24-well plate. Treat the cells with this compound or control compounds as described for the Western blot analysis.
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against acetylated α-tubulin (e.g., 1:500 dilution) for 1 hour at room temperature.
-
Wash three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize them using a fluorescence or confocal microscope.
Experimental Workflow
The following diagram outlines the logical flow for validating the efficacy of this compound.
References
- 1. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin acetylation promoting potency and absorption efficacy of deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Pro-HD1": A Critical Need for Specificity
To ensure the safe and compliant disposal of any laboratory material, precise identification of the substance is the first and most critical step. The term "Pro-HD1" is used across various industries to identify different products, each with distinct chemical compositions and, consequently, unique disposal requirements. Providing a single set of disposal procedures for a non-specific "this compound" would be irresponsible and could lead to hazardous situations and regulatory violations.
To receive accurate and essential safety information for the proper disposal of your "this compound" product, please identify the specific substance you are working with. Key identifying information can typically be found on the product's container, packaging, or its accompanying Safety Data Sheet (SDS).
Please specify which of the following categories your "this compound" product falls into, or provide the product's full name and manufacturer:
-
Hazardous Drug Classification (HD1): This is a designation for hazardous drugs, and waste generated from handling these substances requires specialized disposal as cytotoxic or hazardous waste.[1]
-
Chemical Reagent (e.g., H-D-Pro-OH or D-Proline): This is a laboratory chemical.[2] While some forms may not be classified as hazardous, proper chemical waste disposal procedures should still be followed.
-
Cleaning Product (e.g., Pro-Series® - HD Supply): These are generally considered non-hazardous under normal use and may be disposable as household waste, but specific regulations can vary.[3]
-
Lubricating Grease (e.g., APRIL HD-PRO #1): This is a petroleum-based product and should be disposed of in accordance with regulations for industrial waste.[4]
-
Fertilizer Additive (e.g., H-Pro 20): Disposal of this material may be subject to agricultural or environmental regulations.[5]
Once you provide more specific information, we can offer detailed, step-by-step guidance on the proper disposal procedures for your particular "this compound" product, ensuring the safety of your laboratory personnel and compliance with all relevant regulations.
In the absence of specific product information, general best practices for laboratory chemical waste disposal should be followed.
General Laboratory Waste Disposal Guidelines
For any unidentified or potentially hazardous chemical waste, a cautious approach is always recommended. The following table summarizes general procedures for handling and disposing of laboratory waste.
| Waste Type | Handling and Segregation | Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Keep separate from liquid waste. Avoid creating dust. | Clearly labeled, sealed container for solid chemical waste. | Arrange for pickup by a licensed hazardous waste disposal service. Do not dispose of in regular trash. |
| Liquid Chemical Waste | Segregate based on chemical compatibility (e.g., acids from bases, oxidizers from organics). | Leak-proof, clearly labeled waste container. Store in secondary containment. | Dispose of through your institution's hazardous waste management program. Never pour down the drain unless explicitly permitted for that specific, non-hazardous substance. |
| Contaminated Labware (disposable) | Collect items like gloves, pipette tips, and tubes that have come into contact with the chemical. | Designated hazardous waste bag or container. | Dispose of as hazardous waste. |
| Contaminated Labware (reusable) | Decontaminate by rinsing with a suitable solvent, followed by washing with soap and water. | N/A | Collect the solvent rinse as hazardous liquid waste. |
Experimental Workflow for Waste Characterization and Disposal
The logical flow for determining the correct disposal procedure for any laboratory chemical, including an unspecified "this compound," is outlined below.
By providing specific details about your "this compound" product, you enable us to become your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
References
Essential Safety and Handling Guide for Pro-HD1, a PROTAC HDAC6 Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Pro-HD1, a PROTAC (Proteolysis Targeting Chimera) designed to degrade histone deacetylase 6 (HDAC6). As a novel and potent research chemical, this compound requires stringent safety protocols to ensure the well-being of laboratory personnel and to prevent environmental contamination. The information herein is based on best practices for handling potent, novel chemical compounds in a research setting.
Immediate Safety and Handling Precautions
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it must be handled with the utmost care, assuming high potency and potential hazards. All operations involving solid this compound or its concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification and Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is required. Inspect gloves for any tears or perforations before use. Change gloves immediately if contaminated. | Prevents skin contact and absorption of the compound. |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side-shields must be worn at all times. When there is a significant risk of splashes, a face shield should be used in addition to goggles.[1] | Protects eyes from splashes, aerosols, or solid particles of the compound. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is mandatory. Ensure it has tight-fitting cuffs. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | An N95 or P100 respirator is recommended when handling the powder form of the compound, especially if there is a risk of generating dust outside of a fume hood.[2] | Prevents inhalation of the compound, which could have potent biological effects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for safety and to maintain the integrity of experiments.
1. Preparation and Weighing:
- Before beginning any work, ensure the chemical fume hood is functioning correctly.
- Decontaminate the work surface within the fume hood.
- When weighing the solid this compound, use anti-static tools and a tared weigh boat inside the fume hood to minimize dust creation.[2]
- Handle the compound gently to avoid generating airborne particles.
2. Solution Preparation:
- All preparations of this compound solutions must be performed in a chemical fume hood.
- Slowly add the solid compound to the solvent to avoid splashing.
- Clearly label all solutions with the chemical name ("this compound"), concentration, solvent, and the date of preparation.
3. Experimental Use:
- When using this compound solutions, employ careful pipetting techniques to prevent splashes and the generation of aerosols.
- Keep all containers with this compound sealed when not in use.
- After handling, thoroughly wash hands with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent harm to the environment and others.
-
Waste Segregation : All materials that have come into contact with this compound are to be treated as hazardous chemical waste.[3][4] This includes:
-
Solid Waste : Contaminated gloves, pipette tips, weigh boats, and any other disposable lab supplies. These should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound. These must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling : All waste containers must be labeled "Hazardous Waste" and include the full chemical name "this compound".
-
Storage : Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.
-
Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Under no circumstances should this compound or its solutions be disposed of down the drain.
Experimental Workflow and Emergency Protocols
The following diagrams illustrate the standard workflow for handling this compound and the immediate actions to take in case of an accidental spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for this compound Spills.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
